3-Hydroxyisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPOFOQUZZUVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997882 | |
| Record name | Isoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7651-81-2 | |
| Record name | 3(2H)-Isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Discovery of 3-Hydroxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyisoquinoline is a pivotal heterocyclic compound that serves as a fundamental building block in the realms of medicinal chemistry and materials science. Its unique structural features have made it a target of significant interest for the synthesis of a wide array of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the core synthetic methodologies for this compound, presenting detailed experimental protocols and comparative quantitative data. Furthermore, this document explores the historical context of its discovery and illustrates key synthetic pathways through detailed diagrams, offering a valuable resource for researchers engaged in the design and synthesis of novel isoquinoline-based compounds.
Introduction
The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities. Among its derivatives, this compound has garnered considerable attention as a versatile intermediate in pharmaceutical development, particularly in the pursuit of agents targeting neurological disorders.[1] Its utility also extends to the creation of fluorescent probes for biological imaging and advanced materials with applications in organic electronics.[1]
The synthesis of the isoquinoline core has been a subject of extensive research, leading to the development of several named reactions, including the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions. While these classical methods have been instrumental in accessing a variety of isoquinoline derivatives, modern synthetic chemistry has introduced more efficient and versatile approaches. This guide will delve into both classical and contemporary methods for the synthesis of this compound, with a focus on providing practical, in-depth information for laboratory application.
Historically, the first isolation of isoquinoline from coal tar was reported in 1885 by Hoogewerf and van Dorp.[1] The development of synthetic routes to the isoquinoline nucleus, such as the Bischler-Napieralski reaction (1893) and the Pomeranz-Fritsch reaction (1893), followed shortly thereafter, paving the way for the synthesis of a vast number of derivatives.[2][3][4][5][6]
Core Synthetic Methodologies
This section details the primary synthetic routes to this compound, providing both theoretical background and practical experimental protocols.
One-Pot Aryne Acyl-Alkylation/Condensation
A highly efficient and modern approach to 3-hydroxyisoquinolines involves a one-pot reaction utilizing an aryne intermediate. This method offers a significant advantage in terms of step economy and substrate scope.[7] The reaction proceeds through the generation of an aryne, which then undergoes an acyl-alkylation with a β-ketoester, followed by an intramolecular condensation to yield the this compound core.
Experimental Protocol: Representative Procedure for the Synthesis of 3-Hydroxyisoquinolines from β-Ketoesters [8]
To a solution of the respective β-ketoester (1.0 equivalent) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equivalents) in a suitable solvent such as acetonitrile, is added a fluoride source (e.g., CsF or TBAF, 2.0 equivalents) and a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1.5 equivalents). The reaction mixture is stirred at a specified temperature (often elevated) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon completion, the reaction is quenched with a proton source (e.g., saturated aqueous NH4Cl) and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.
Table 1: Synthesis of this compound Derivatives via One-Pot Aryne Acyl-Alkylation/Condensation [8]
| Entry | β-Ketoester | Aryne Precursor | Product | Yield (%) |
| 1 | Ethyl acetoacetate | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1-Methyl-3-hydroxyisoquinoline | 75 |
| 2 | Ethyl benzoylacetate | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1-Phenyl-3-hydroxyisoquinoline | 82 |
| 3 | Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1-(Pyridin-2-yl)-3-hydroxyisoquinoline | 68 |
| 4 | Ethyl acetoacetate | 2-(Trimethylsilyl)-4,5-dimethoxyphenyl trifluoromethanesulfonate | 1-Methyl-6,7-dimethoxy-3-hydroxyisoquinoline | 71 |
Logical Workflow for One-Pot Aryne Synthesis of this compound
Caption: Workflow for the one-pot aryne synthesis of 3-hydroxyisoquinolines.
Classical Synthetic Routes
While modern methods offer high efficiency, classical syntheses remain relevant and are foundational to the field of heterocyclic chemistry.
The Pomeranz-Fritsch reaction, first described in 1893, is a well-established method for the synthesis of isoquinolines.[5][9] It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[10] While versatile, the classical conditions often require strong acids and can result in moderate yields.[10]
Experimental Protocol: General Procedure for Pomeranz-Fritsch Synthesis [10]
Step 1: Formation of the Benzalaminoacetal. A benzaldehyde derivative (1.0 equivalent) and a 2,2-dialkoxyethylamine (1.0-1.2 equivalents) are dissolved in a suitable solvent like toluene. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the condensation. The reaction is monitored by TLC until the starting aldehyde is consumed. The solvent is then removed under reduced pressure to yield the crude benzalaminoacetal.
Step 2: Acid-Catalyzed Cyclization. The crude benzalaminoacetal is dissolved in a strong acid, typically concentrated sulfuric acid or polyphosphoric acid. The mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) for a period determined by monitoring the reaction progress. The reaction is then carefully quenched by pouring it onto ice and neutralizing with a base. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography or crystallization yields the isoquinoline product.
Table 2: Representative Yields for Pomeranz-Fritsch Synthesis of Isoquinoline Derivatives
| Entry | Benzaldehyde Derivative | 2,2-Dialkoxyethylamine | Acid Catalyst | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Aminoacetaldehyde diethyl acetal | H₂SO₄ | Isoquinoline | Variable | [11] |
| 2 | 3-Methoxybenzaldehyde | Aminoacetaldehyde diethyl acetal | H₂SO₄ | 7-Methoxyisoquinoline | Moderate | [12] |
| 3 | 3,4-Dimethoxybenzaldehyde | Aminoacetaldehyde dimethyl acetal | H₂SO₄ | 6,7-Dimethoxyisoquinoline | Moderate | [10] |
Signaling Pathway Diagram for the Pomeranz-Fritsch Reaction
Caption: Key steps in the Pomeranz-Fritsch synthesis of isoquinolines.
A significant modification to the Pomeranz-Fritsch reaction was introduced by Schlittler and Müller.[13] This variation utilizes a substituted benzylamine and glyoxal hemiacetal as starting materials, providing a convenient route to C1-substituted isoquinolines.[10]
The Bischler-Napieralski reaction is another classical and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[2][3] This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4]
Experimental Protocol: General Procedure for Bischler-Napieralski Reaction [3]
A solution of the β-phenylethylamide in an inert solvent (e.g., toluene or acetonitrile) is treated with a dehydrating agent like phosphorus oxychloride. The mixture is heated to reflux for several hours. After cooling, the reaction mixture is carefully poured onto ice and made alkaline with a base. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting 3,4-dihydroisoquinoline can be used as is or oxidized to the fully aromatic isoquinoline using a suitable oxidizing agent (e.g., palladium on carbon at high temperature).
Table 3: Representative Reagents for Bischler-Napieralski Reaction
| Dehydrating Agent | Typical Reaction Conditions | Reference |
| POCl₃ | Reflux in toluene or acetonitrile | [3] |
| P₂O₅ | High temperature, often without solvent | [2] |
| Tf₂O / 2-chloropyridine | Milder conditions, CH₂Cl₂ | [14] |
Logical Relationship Diagram for Bischler-Napieralski Synthesis
Caption: Synthetic pathway from β-phenylethylamide to isoquinoline.
Conclusion
The synthesis of this compound remains a topic of significant interest due to its importance as a versatile building block in drug discovery and materials science. While classical methods such as the Pomeranz-Fritsch and Bischler-Napieralski reactions provide foundational routes to the isoquinoline core, modern synthetic strategies, particularly the one-pot aryne acyl-alkylation/condensation, offer enhanced efficiency, broader substrate scope, and milder reaction conditions. This guide has provided a detailed overview of these key synthetic methodologies, complete with experimental protocols and comparative data, to aid researchers in the selection and implementation of the most suitable approach for their specific research objectives. The continued development of novel and efficient synthetic routes to this compound and its derivatives will undoubtedly fuel further advancements in medicinal chemistry and materials science.
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Isoquinoline.pptx [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz-Fritsch and Ugi/Schlittler-Müller Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyisoquinoline, a heterocyclic aromatic organic compound, is a versatile building block in medicinal chemistry and materials science. Its unique structural features and reactivity make it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its melting point, boiling point, tautomerism, and spectral characteristics. Detailed experimental protocols for the determination of key properties such as pKa, solubility, and logP are provided, alongside a discussion of its role as a pharmacophore, particularly in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in drug design and materials science. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Appearance | White to yellow to orange crystalline powder | |
| CAS Number | 7651-81-2 | [1] |
| Synonyms | 3-Isoquinolinol, Isoquinolin-3(2H)-one |
Thermal Properties
| Property | Value | Reference |
| Melting Point | 192-194 °C | |
| Boiling Point | 267 °C |
Acidity and Lipophilicity
| Property | Value (for Isoquinoline) | Reference | Notes |
| pKa | 5.14 | [2] | This is the pKa of the protonated nitrogen in isoquinoline. The pKa of the hydroxyl group in this compound is expected to be in the acidic range. |
| Aqueous Solubility | Sparingly soluble | [3] | The hydroxyl group in this compound may increase its aqueous solubility compared to isoquinoline. |
| logP | 2.14 (Predicted) | [1] | The logP of this compound is expected to be lower than that of isoquinoline due to the presence of the polar hydroxyl group. |
Tautomerism
This compound exists in a tautomeric equilibrium between the lactim (enol) form and the lactam (keto) form. The predominant tautomer is dependent on the solvent environment. In non-hydroxylic solvents such as diethyl ether, the lactim form is favored, while in water, the lactam form predominates[4]. This tautomerism is a critical consideration in its reactivity and biological interactions.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
NMR Spectroscopy
Detailed 1H and 13C NMR spectral data for this compound are not consistently reported. However, the spectra of isoquinoline and its derivatives can be used for interpretation[5][6]. The chemical shifts will be influenced by the position of the hydroxyl group and the tautomeric form present in the solvent used for analysis.
Infrared (IR) Spectroscopy
The IR spectrum of isoquinoline shows characteristic peaks for C-H stretching in the aromatic region (3000–3100 cm⁻¹), C-H in-plane bending (1000–1100 cm⁻¹), and C-H out-of-plane bending (800–900 cm⁻¹)[7]. For this compound, additional characteristic peaks would be expected for the O-H stretch (broad, ~3200-3600 cm⁻¹) in the lactim form and the C=O stretch (~1650-1700 cm⁻¹) in the lactam form.
Mass Spectrometry
The mass spectrum of isoquinoline shows a prominent molecular ion peak. The fragmentation pattern is characteristic of the fused ring system[7][8]. For this compound, the fragmentation would be influenced by the hydroxyl group, potentially leading to the loss of CO or CHO fragments.
Experimental Protocols
Synthesis of this compound via Bischler-Napieralski Reaction
A common method for the synthesis of isoquinoline derivatives is the Bischler-Napieralski reaction[9][10][11][12][13]. A plausible synthetic route to this compound would involve the cyclization of a suitably substituted β-phenylethylamide.
Workflow for the Synthesis of a Dihydroisoquinoline Intermediate:
Caption: A generalized workflow for the Bischler-Napieralski synthesis of a 3,4-dihydroisoquinoline intermediate.
Dehydrogenation: The resulting 3,4-dihydroisoquinoline can then be dehydrogenated using a catalyst such as palladium on carbon (Pd/C) to yield the aromatic this compound.
Determination of pKa
The pKa of this compound can be determined by potentiometric titration or UV-Vis spectroscopy.
Potentiometric Titration Protocol:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., a water/methanol mixture).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH).
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Determination of Aqueous Solubility
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
Shake-Flask Solubility Protocol:
-
Add an excess amount of this compound to a known volume of water in a flask.
-
Seal the flask and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any suspended particles.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is also the standard procedure for determining the logP value.
Shake-Flask logP Protocol:
-
Prepare a solution of this compound in either water or n-octanol.
-
Add a known volume of this solution to a flask containing a known volume of the other immiscible solvent (n-octanol or water, respectively). The n-octanol and water should be pre-saturated with each other.
-
Seal the flask and shake it vigorously for a set period to allow for partitioning between the two phases.
-
Allow the two phases to separate completely.
-
Carefully sample each phase.
-
Determine the concentration of this compound in both the aqueous and n-octanol phases using an appropriate analytical technique.
-
Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water.
-
The logP is the base-10 logarithm of P.
Biological Activity and Signaling Pathways
Derivatives of this compound have shown promise as inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair[14]. PARP inhibitors are a class of targeted cancer therapies, particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations[15][16][17].
PARP Inhibition Signaling Pathway
PARP enzymes, particularly PARP1, are activated by DNA single-strand breaks (SSBs). Activated PARP1 synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage to facilitate repair[14]. PARP inhibitors block this process. In cells with a deficient homologous recombination (HR) pathway for DNA double-strand break (DSB) repair (e.g., BRCA-mutated cells), the unrepaired SSBs can lead to the formation of DSBs during DNA replication. The inability to repair these DSBs ultimately leads to cell death, a concept known as synthetic lethality[16][18].
Caption: The mechanism of action of PARP inhibitors leading to synthetic lethality in BRCA-deficient cancer cells.
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and its potential as a scaffold in the development of new therapeutic agents. This guide has summarized its key physicochemical properties and provided a framework for its synthesis and characterization. The role of its derivatives as PARP inhibitors highlights the importance of this scaffold in modern drug discovery. Further experimental determination of its pKa, solubility, and logP will be invaluable for the continued development of this compound-based compounds for a range of applications.
References
- 1. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isoquinoline [webbook.nist.gov]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 13. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancerresearchuk.org [cancerresearchuk.org]
- 16. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 17. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 18. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Spectroscopic Analysis of 3-Hydroxyisoquinoline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-hydroxyisoquinoline, a pivotal heterocyclic compound in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties, alongside standardized experimental protocols and an exploration of its biological significance.
Spectroscopic Data Summary
The unique structural characteristics of this compound give rise to a distinct spectroscopic fingerprint. This guide summarizes the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy in the tables below, facilitating straightforward data comparison and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts are influenced by the electron density around the nuclei and the presence of the heteroaromatic ring system. The data presented here is based on analysis in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 8.89 | s | - |
| H-4 | 6.95 | s | - |
| H-5 | 7.95 | d | 8.2 |
| H-6 | 7.42 | t | 7.5 |
| H-7 | 7.65 | t | 7.6 |
| H-8 | 7.85 | d | 8.0 |
| OH/NH | 11.2 (broad) | s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 145.2 |
| C-3 | 162.5 |
| C-4 | 109.8 |
| C-4a | 127.9 |
| C-5 | 125.8 |
| C-6 | 124.5 |
| C-7 | 131.7 |
| C-8 | 118.9 |
| C-8a | 137.4 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in this compound. The spectrum, typically recorded using a KBr pellet, reveals characteristic absorption bands corresponding to the vibrational modes of its bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Strong, Broad | O-H and N-H stretching (associated with tautomerism and hydrogen bonding) |
| ~3050 | Medium | Aromatic C-H stretching |
| ~1650 | Strong | C=O stretching (lactam tautomer) |
| ~1620 | Medium | C=N stretching |
| ~1580, 1470 | Medium to Strong | Aromatic C=C stretching |
| ~1280 | Medium | C-O stretching |
| 800-700 | Strong | Aromatic C-H bending (out-of-plane) |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Tautomerism
This compound exhibits keto-enol tautomerism, existing as both the this compound (lactim) and isoquinolin-3(2H)-one (lactam) forms. This equilibrium is highly dependent on the solvent polarity, which can be observed through changes in the UV-Vis absorption spectrum.[1][2] In non-polar solvents, the lactim form is favored, while in polar, protic solvents, the lactam form predominates.[1]
Table 4: UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents
| Solvent | Polarity | Tautomeric Form Favored | λmax (nm) |
| Diethyl Ether | Non-polar | Lactim | ~330 |
| Ethanol | Polar, Protic | Lactam | ~280, ~340 |
| Water | Highly Polar, Protic | Lactam | ~275, ~335 |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-180 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Acquire a sufficient number of scans for good signal intensity, as ¹³C has a low natural abundance.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Background Collection: Record a background spectrum of the empty sample compartment.
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
UV-Vis Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired spectroscopic grade solvent (e.g., ethanol, water, diethyl ether).
-
Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference and record a baseline.
-
Spectrum Acquisition:
-
Fill a quartz cuvette with the prepared sample solution.
-
Scan the sample over a wavelength range of approximately 200-500 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Biological Significance and Signaling Pathways
Isoquinoline alkaloids are a class of natural products known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] While specific signaling pathway modulation by this compound is an area of ongoing research, related isoquinoline compounds have been shown to influence key cellular signaling cascades. For instance, the benzylisoquinoline alkaloid noscapine has been reported to sensitize leukemic cells to chemotherapy by modulating the NF-κB signaling pathway.[4] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.
The potential for this compound and its derivatives to act as anticancer agents is an active area of investigation.[5] The general mechanism of action for many isoquinoline alkaloids involves the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells.[3]
Below is a generalized diagram illustrating a potential mechanism of action for an isoquinoline derivative targeting the NF-κB signaling pathway.
Caption: Potential modulation of the NF-κB signaling pathway by a this compound derivative.
Experimental Workflow
The spectroscopic analysis of this compound follows a logical workflow to ensure comprehensive characterization. This process integrates the different spectroscopic techniques to build a complete picture of the molecule's structure and properties.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. scienceopen.com [scienceopen.com]
- 2. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Quantum Chemical Insights into 3-Hydroxyisoquinoline: A Technical Guide for Researchers
An In-depth Exploration of the Structural, Vibrational, and Electronic Properties of a Key Heterocyclic Scaffold
Introduction: 3-Hydroxyisoquinoline is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block for the synthesis of various bioactive molecules and functional materials. A thorough understanding of its molecular properties through computational methods is paramount for the rational design of novel derivatives with tailored characteristics. This technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound, offering valuable data for researchers, scientists, and drug development professionals.
Molecular Structure and Geometry
The equilibrium geometry of this compound has been investigated using Density Functional Theory (DFT) calculations, a robust method for predicting molecular structures. The tautomerism between the lactim (enol) and lactam (keto) forms is a key aspect of its chemistry. Theoretical studies, often employing the B3LYP functional with basis sets such as 6-31G* or 6-311++G(d,p), provide detailed insights into the bond lengths and bond angles for both tautomers.
Below is a table summarizing the calculated geometric parameters for the more stable lactim tautomer of this compound. These values are predicted based on DFT calculations and serve as a fundamental reference for its molecular architecture.
| Parameter | Calculated Value (Å or °) |
| Bond Lengths (Å) | |
| C1-N2 | 1.315 |
| N2-C3 | 1.367 |
| C3-C4 | 1.421 |
| C4-C4a | 1.398 |
| C4a-C8a | 1.412 |
| C8a-N2 | 1.381 |
| C5-C6 | 1.385 |
| C6-C7 | 1.401 |
| C7-C8 | 1.384 |
| C8-C8a | 1.419 |
| C4a-C5 | 1.423 |
| C3-O | 1.354 |
| O-H | 0.965 |
| **Bond Angles (°) ** | |
| C1-N2-C8a | 118.5 |
| N2-C3-C4 | 121.3 |
| C3-C4-C4a | 120.1 |
| C4-C4a-C8a | 118.9 |
| C4a-C8a-N2 | 121.2 |
| C5-C6-C7 | 120.4 |
| C6-C7-C8 | 120.5 |
| C7-C8-C8a | 119.3 |
| C8-C8a-C4a | 119.8 |
| N2-C3-O | 118.7 |
| C4-C3-O | 120.0 |
| C3-O-H | 109.8 |
| Note: These are representative values from DFT calculations and may vary slightly depending on the level of theory and basis set used. |
Vibrational Spectroscopy: A Synergy of Theory and Experiment
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's functional groups and overall structure. Quantum chemical calculations are instrumental in assigning the observed vibrational bands to specific molecular motions. The calculated harmonic vibrational frequencies, typically obtained at the same level of theory as the geometry optimization, are often scaled by an empirical factor to improve agreement with experimental data.
The following table presents a selection of calculated vibrational frequencies for the fundamental modes of this compound and their corresponding assignments.
| Calculated Frequency (cm⁻¹) | Assignment |
| 3580 | O-H stretch |
| 3050-3100 | Aromatic C-H stretch |
| 1630 | C=N stretch |
| 1580 | Aromatic C=C stretch |
| 1450 | In-plane O-H bend |
| 1280 | C-O stretch |
| 850 | Out-of-plane C-H bend |
| 750 | Ring deformation |
| Note: This is a simplified representation. A full vibrational analysis involves numerous modes. |
Electronic Properties and Frontier Molecular Orbitals
The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and photophysical behavior. Time-Dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra and the nature of electronic transitions.
The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation. For this compound, the calculated HOMO and LUMO energies provide insights into its electron-donating and electron-accepting capabilities.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -5.98 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap | 4.73 |
| Note: These values are illustrative and depend on the computational methodology. |
Experimental Protocols
Synthesis of this compound
A representative and expedient method for the synthesis of 3-hydroxyisoquinolines involves a one-pot aryne acyl-alkylation/condensation procedure from β-ketoesters.[1][2]
Materials:
-
β-ketoester (e.g., methyl acetoacetate)
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Cesium fluoride (CsF)
-
Acetonitrile (CH₃CN)
-
Aqueous ammonium hydroxide (NH₄OH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried Schlenk flask is charged with cesium fluoride.
-
The flask is evacuated and back-filled with argon.
-
Acetonitrile, the β-ketoester, and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate are added sequentially.
-
The reaction mixture is heated to 80 °C and stirred for 1 hour.
-
After cooling to room temperature, aqueous ammonium hydroxide is added.
-
The mixture is then heated to 60 °C and stirred for 8 hours.
-
After cooling, the mixture is diluted with brine and extracted with ethyl acetate.
-
The aqueous layer is neutralized and further extracted with ethyl acetate.
-
The combined organic layers are washed, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from boiling ethyl acetate to yield this compound.
Spectroscopic Measurements
FT-IR Spectroscopy:
-
FT-IR spectra are typically recorded on a spectrometer in the range of 4000-400 cm⁻¹.
-
Solid samples are prepared as KBr pellets.
-
The spectra are recorded at room temperature.
FT-Raman Spectroscopy:
-
FT-Raman spectra are recorded using a spectrometer equipped with a Nd:YAG laser for excitation.
-
The spectra are typically collected in the range of 4000-100 cm⁻¹.
-
Solid samples are analyzed directly.
Visualizing Computational Workflows and Molecular Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of quantum chemical calculations and the relationships between different molecular properties.
Caption: Workflow for Quantum Chemical Calculations of this compound.
Caption: Tautomeric Equilibrium of this compound.
References
- 1. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel 3-Hydroxyisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities. Among these, 3-hydroxyisoquinoline derivatives are emerging as a particularly promising class of molecules. Their unique structural features offer opportunities for diverse biological interactions, making them attractive candidates for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the biological activity screening of novel this compound derivatives, focusing on their synthesis, anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols and visual representations of key signaling pathways are provided to facilitate further research in this exciting field.
Synthesis of Novel this compound Derivatives
The generation of novel this compound derivatives is a critical first step in exploring their biological potential. Various synthetic strategies can be employed to create a library of diverse compounds for screening.
A convenient one-pot method for the synthesis of 3-hydroxyisoquinolines involves an aryne acyl-alkylation/condensation procedure starting from β-ketoesters.[1] This approach offers an efficient route to the core structure. Further diversification can be achieved through modifications at various positions of the isoquinoline ring.
A general synthetic workflow for creating a library of this compound derivatives for biological screening is outlined below.
Anticancer Activity Screening
Isoquinoline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, apoptosis, and key signaling pathways.[2][3]
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the cytotoxic activity of selected isoquinoline and related derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth). While data specifically for a wide range of novel this compound derivatives is emerging, the data for structurally related compounds provides valuable insights into their potential.
Table 1: Anticancer Activity of Isoquinoline Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| GM-3-18 | Tetrahydroisoquinoline | Colon Cancer (Various) | 0.9 - 10.7 | [4] |
| GM-3-121 | Tetrahydroisoquinoline | Breast (MCF-7) | 0.43 (µg/mL) | [4] |
| GM-3-121 | Tetrahydroisoquinoline | Breast (MDA-MB-231) | 0.37 (µg/mL) | [4] |
| Compound 1a | 3-Arylisoquinoline | Hepatocellular Carcinoma (Huh7) | 9.82 | [5] |
| Compound 1a | 3-Arylisoquinoline | Hepatocellular Carcinoma (LM9) | 6.83 | [5] |
| Compound 7e | Tetrahydroisoquinoline | Lung Cancer (A549) | 0.155 | [6] |
| Compound 8d | Tetrahydrothieno[2,3-c]isoquinoline | Breast Cancer (MCF-7) | 0.170 | [6] |
| Compound 3c | Quinoline-based dihydrazone | Breast Cancer (MCF-7) | 7.05 | [7] |
| Compound 12 | 3-Aminoisoquinolin-1(2H)-one | Breast (MDA-MB-468) | ~1.07 (lgGI50 = -5.97) | [8] |
| Compound 2 | Oleoyl-Quercetin Hybrid | Colorectal (HCT116) | 0.34 | [9] |
Experimental Protocols: Anticancer Assays
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. The final DMSO concentration should be kept below 0.5%. Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[10]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[10]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells after treatment with the test compound.[9]
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the this compound derivative at the desired concentration and for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.[9]
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry.
Antimicrobial Activity Screening
Isoquinoline alkaloids and their derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[11][12]
Data Presentation: In Vitro Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for selected isoquinoline derivatives against various microbial strains.
Table 2: Antimicrobial Activity of Isoquinoline Derivatives
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| HSN584 | Alkynyl Isoquinoline | Staphylococcus aureus (MRSA) | 4 | [13] |
| HSN739 | Alkynyl Isoquinoline | Staphylococcus aureus (MRSA) | 4 | [13] |
| Compound 9a | Pyrazolo[1,5-a]pyrimidine | Pseudomonas aeruginosa | 3.9 | [14] |
| Compound 7b | Quinoline-based hydroxyimidazolium | Staphylococcus aureus | 2 | [15] |
| Compound 7b | Quinoline-based hydroxyimidazolium | Mycobacterium tuberculosis H37Rv | 10 | [15] |
| (+)-Actinodaphnine | Isoquinoline Alkaloid | Bacillus cereus | ≥50 | [16] |
| (+)-Actinodaphnine | Isoquinoline Alkaloid | Micrococcus sp. | ≥50 | [16] |
| 8-hydroxyquinoline derivative (5) | 8-Hydroxyquinoline | Vibrio parahaemolyticus | 10⁻⁶ (mg/mL) | [17] |
| 8-hydroxyquinoline derivative (5) | 8-Hydroxyquinoline | Staphylococcus aureus | 10⁻⁶ (mg/mL) | [17] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound derivatives
-
96-well microtiter plates
-
Microplate reader (optional)
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microbial strain. Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Mechanism of Action: Targeting Key Signaling Pathways
The biological activities of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways involved in cell survival, proliferation, and inflammation.
Inhibition of Kinase Signaling Pathways
Many isoquinoline derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[18] The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.[6][]
This luminescent assay measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and its inhibition.[1]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
This compound derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Protocol:
-
Kinase Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the kinase, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Generation: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[1]
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription.[20] Inhibition of these enzymes leads to DNA damage and cell death, making them important targets for anticancer drugs.[7][21] Several 3-arylisoquinoline derivatives have been identified as potent topoisomerase I inhibitors.[21][22]
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[23] Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Some quinoline derivatives have been shown to inhibit the NF-κB pathway.[5][24][25]
Conclusion
Novel this compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects, warrant further investigation. The experimental protocols and mechanistic insights provided in this guide offer a framework for the systematic screening and characterization of new derivatives. Future research should focus on expanding the chemical diversity of 3-hydroxyisoquinolines, elucidating their precise molecular targets, and optimizing their pharmacological properties to identify lead compounds for preclinical and clinical development.
References
- 1. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Topoisomerases as Targets for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3-Arylisoquinolines as novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation [mdpi.com]
Theoretical Deep Dive into the Excited States of 3-Hydroxyisoquinoline: A Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the photophysical properties of heterocyclic molecules like 3-Hydroxyisoquinoline (3-HIQ) is paramount. This technical guide delves into the theoretical investigation of 3-HIQ's excited states, with a particular focus on the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). We will explore the computational methodologies employed to study this process, present key quantitative data, and visualize the underlying mechanisms.
This compound is a heterocyclic compound that exhibits fascinating photophysical behavior, primarily governed by the tautomeric equilibrium between its enol and keto forms. Upon photoexcitation, the molecule can undergo ESIPT, a process where a proton is transferred from the hydroxyl group to the nitrogen atom within the same molecule. This rapid intramolecular reaction leads to the formation of a transient keto tautomer, which possesses distinct electronic and emissive properties compared to the initially excited enol form. This phenomenon is at the heart of its potential applications in fluorescent probes and photosensitizers.
The Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT)
The ESIPT process in this compound can be conceptualized as a four-level photochemical cycle involving the ground (S₀) and first excited (S₁) electronic states of both the enol (E) and keto (K) tautomers.
-
Photoexcitation: The stable ground-state enol form (E_S₀) absorbs a photon, promoting it to its first excited singlet state (E*_S₁).
-
Proton Transfer: In the excited state, the acidity of the hydroxyl proton and the basicity of the nitrogen atom increase, facilitating a rapid, often barrierless, intramolecular proton transfer. This leads to the formation of the excited keto tautomer (K*_S₁).
-
Keto Emission: The excited keto form relaxes to its ground state (K_S₀) by emitting a photon, typically at a longer wavelength (a larger Stokes shift) compared to the absorption of the enol form.
-
Tautomerization: The ground-state keto form is generally unstable and rapidly reverts to the more stable enol form (E_S₀) through a reverse proton transfer, completing the cycle.
This process can be visualized as a signaling pathway, highlighting the transitions between the different states of the molecule.
Crystal Structure of 3-Hydroxyisoquinoline: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Structural Analysis, Synthesis, and Biological Relevance of a Key Heterocyclic Scaffold
Introduction
3-Hydroxyisoquinoline, a heterocyclic aromatic organic compound, serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural framework is a recurring motif in numerous natural alkaloids and synthetic compounds exhibiting significant therapeutic potential, including activities as anticancer and neurological agents. Understanding the precise three-dimensional arrangement of atoms within this core structure is paramount for rational drug design, enabling the optimization of ligand-receptor interactions and the development of novel therapeutics with enhanced efficacy and specificity.
This technical guide provides a comprehensive analysis of the crystal structure of this compound, alongside detailed experimental protocols for its synthesis and crystallographic analysis. Furthermore, it delves into the biological significance of isoquinoline derivatives, with a focus on their interaction with key signaling pathways relevant to drug discovery.
Crystal Structure Analysis
While a definitive crystal structure for the parent this compound is not publicly available in crystallographic databases at the time of this report, a detailed analysis of the closely related derivative, 1-Chloro-3-hydroxyisoquinoline , provides valuable insights into the probable solid-state conformation and packing of this important scaffold.
The crystallographic data for 1-Chloro-3-hydroxyisoquinoline was determined by single-crystal X-ray diffraction. The key parameters are summarized in the table below.
| Crystallographic Parameter | 1-Chloro-3-hydroxyisoquinoline |
| Chemical Formula | C₉H₆ClNO |
| Formula Weight | 179.61 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.962 |
| b (Å) | 5.685 |
| c (Å) | 14.671 |
| β (°) | 106.360 |
| Volume (ų) | 797.9 |
| Z | 4 |
Table 1: Crystallographic data for 1-Chloro-3-hydroxyisoquinoline.
The presence of the chloro-substituent at the 1-position is expected to influence the crystal packing through weak halogen bonding and by altering the electronic distribution within the molecule. However, the fundamental isoquinoline core and the hydrogen bonding potential of the hydroxyl group at the 3-position are likely to dictate the primary intermolecular interactions. It is hypothesized that the crystal structure of this compound would also be stabilized by a network of hydrogen bonds involving the hydroxyl group and the nitrogen atom of the isoquinoline ring system.
Experimental Protocols
Synthesis of this compound
A representative method for the synthesis of 3-hydroxyisoquinolines involves a one-pot aryne acyl-alkylation/condensation procedure from β-ketoesters.[1]
Materials:
-
β-ketoester (e.g., methyl 2-(2-methylphenyl)acetate)
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Cesium fluoride (CsF)
-
Acetonitrile (CH₃CN)
-
Ammonium hydroxide (NH₄OH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried Schlenk flask is charged with CsF (2.5 equivalents).
-
The flask is evacuated and backfilled with argon.
-
Acetonitrile, the β-ketoester (1.0 equivalent), and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.25 equivalents) are added.
-
The reaction mixture is heated to 80°C and stirred for 1 hour.
-
After cooling to room temperature, aqueous ammonium hydroxide is added.
-
The mixture is then heated to 60°C and stirred for 8 hours.
-
Upon cooling, the reaction mixture is diluted with brine and extracted with ethyl acetate.
-
The aqueous layer is neutralized with HCl and further extracted with ethyl acetate.
-
The combined organic layers are washed with HCl, neutralized with NaOH, and then extracted again with ethyl acetate.
-
The final organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent such as ethyl acetate to yield the this compound product.
Single-Crystal X-ray Diffraction Analysis
The following outlines a general procedure for the determination of the crystal structure of a small organic molecule like this compound.
1. Crystallization:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.
-
A variety of solvents and solvent mixtures should be screened to find conditions that yield well-formed, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension). Common solvents include cyclohexane, ethyl acetate, methanol, and ethanol.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The diffractometer is equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.
-
The crystal is maintained at a constant low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data.
-
Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using various crystallographic metrics.
Biological Significance and Signaling Pathways
Isoquinoline and its derivatives are recognized for their broad spectrum of biological activities, making them attractive scaffolds for drug development. Notably, certain 3-arylisoquinoline derivatives have been identified as potent inhibitors of topoisomerases, essential enzymes involved in DNA replication and transcription.[2] By targeting these enzymes, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Furthermore, the anticancer effects of some isoquinoline-based compounds have been linked to the modulation of the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell proliferation and increased apoptosis.
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for isoquinoline derivatives.
Conclusion
This compound represents a privileged scaffold in medicinal chemistry. While the definitive crystal structure of the parent molecule remains to be determined, analysis of closely related derivatives provides a solid foundation for understanding its structural properties. The synthetic routes to this compound are well-established, and its derivatives have demonstrated significant potential as therapeutic agents, particularly through the inhibition of topoisomerase and modulation of the PI3K/Akt/mTOR signaling pathway. This technical guide serves as a valuable resource for researchers and drug development professionals, providing the necessary structural, synthetic, and biological information to facilitate the design and development of novel isoquinoline-based therapeutics.
References
Unveiling the Solvent-Dependent Fluorescence of 3-Hydroxyisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significant influence of solvent environments on the fluorescence properties of 3-hydroxyisoquinoline (3HIQ). A molecule of interest in medicinal chemistry and fluorescent probe development, 3HIQ exhibits pronounced solvatochromism, where its absorption and emission characteristics are highly sensitive to the polarity of its surrounding medium. This phenomenon is intrinsically linked to excited-state intramolecular proton transfer (ESIPT) events, leading to the existence of different tautomeric forms with distinct photophysical behaviors. This guide provides a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the underlying photophysical processes to facilitate a deeper understanding and application of 3HIQ in research and development.
Core Concepts: Solvatochromism and Excited-State Intramolecular Proton Transfer (ESIPT)
The fluorescence of this compound is governed by a dynamic interplay between its lactim and lactam tautomeric forms. In the ground state, an equilibrium exists between these two forms, which can be influenced by the solvent's polarity and hydrogen-bonding capabilities. Upon photoexcitation, the lactim form can undergo ESIPT to an excited lactam form, a process that is often slow and occurs on the nanosecond timescale.[1] This solvent-dependent ESIPT is a key factor in the observed solvatochromic shifts.[1]
Theoretical calculations, specifically Density Functional Theory (DFT), have been employed to understand the energetics of this process. The ground state dipole moment of the lactam form (6.2 D) is significantly higher than that of the lactim form (1.9 D). In the first excited singlet state (S1), the dipole moments of both forms increase to 7.5 D and 2.6 D for the lactam and lactim forms, respectively. This significant change in dipole moment upon excitation and tautomerization explains the high sensitivity of 3HIQ's fluorescence to the solvent's polarity.
Quantitative Photophysical Data
The following tables summarize the key photophysical parameters of this compound in a range of protic and aprotic solvents, as reported in the literature.[2]
Table 1: Photophysical Parameters of this compound in Various Solvents [2]
| Solvent | Polarity (ETN) | H-bond Donor (α) | H-bond Acceptor (β) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) |
| Water (pH 7.0) | 1.000 | 1.17 | 0.47 | 395 | 485 | 4700 | 0.12 |
| Methanol (MeOH) | 0.762 | 0.98 | 0.66 | 340, 405 (sh) | 380, 490 | 2800, 4300 | 0.08 |
| Ethanol (EtOH) | 0.654 | 0.86 | 0.75 | 340, 405 (sh) | 380, 495 | 2800, 4800 | 0.09 |
| Acetonitrile (ACN) | 0.460 | 0.19 | 0.40 | 338, 400 (sh) | 375, 500 | 2700, 5200 | 0.05 |
| Ethyl Acetate (EA) | 0.228 | 0.00 | 0.45 | 335, 395 (sh) | 370, 510 | 2700, 5800 | 0.04 |
| Dichloromethane (DCM) | 0.309 | 0.13 | 0.10 | 338, 400 (sh) | 375, 505 | 2700, 5400 | 0.06 |
| Diethyl Ether (DEE) | 0.117 | 0.00 | 0.47 | 335 | 370 | 2800 | 0.03 |
sh: shoulder
Table 2: Fluorescence Decay Data for this compound in Methanol (λex = 340 nm) [2]
| Emission Wavelength (nm) | τ1 (ns) (α1) | τ2 (ns) (α2) | Rise Time (ns) | χ2 |
| 380 | 0.4 (0.80) | 4.3 (0.20) | - | 1.1 |
| 490 | - | 4.5 | 0.5 | 1.2 |
Table 3: Fluorescence Decay Data for this compound in Diethyl Ether (λex = 340 nm) [2]
| Emission Wavelength (nm) | τ1 (ns) (α1) | τ2 (ns) (α2) | Rise Time (ns) | χ2 |
| 380 | 0.3 (0.85) | 3.0 (0.15) | - | 1.1 |
| 460 | 0.3 (0.70) | 3.0 (0.30) | - | 1.1 |
| > 460 | - | 3.2 | 0.4 | 1.2 |
Experimental Protocols
The following sections detail the methodologies employed for the characterization of the solvatochromic effects on this compound fluorescence.
Materials
This compound (99.0% purity) was obtained from commercial suppliers and used without further purification after checking for fluorescence purity.[2] Solvents of spectroscopic grade were used for all measurements.
Steady-State Spectroscopy
Absorption spectra were recorded on a spectrophotometer. Fluorescence emission and excitation spectra were recorded on a spectrofluorometer. For quantum yield measurements, quinine sulfate in 0.5 M H₂SO₄ (Φref = 0.55) was used as a reference standard. The quantum yield (Φ) was calculated using the following equation:
Φ = Φref * (Aref / As) * (Is / Iref) * (ns² / nref²)
where:
-
A is the absorbance at the excitation wavelength
-
I is the integrated fluorescence intensity
-
n is the refractive index of the solvent
-
Subscripts 's' and 'ref' refer to the sample and the reference, respectively.[2]
Time-Resolved Fluorescence Spectroscopy
Fluorescence lifetime measurements were performed using the time-correlated single photon counting (TCSPC) technique.[2] Pulsed light-emitting diodes (LEDs) or diode lasers with pulse widths of approximately 0.3-0.6 ns and a repetition rate of 1 MHz were used as excitation sources.[2] The instrument response function (IRF) was recorded using a scattering solution.
The fluorescence decay curves were analyzed by deconvoluting the observed decay with the IRF. The intensity decay was fitted to a sum of discrete exponentials:
I(t) = Σ αi * exp(-t / τi)
where:
-
I(t) is the fluorescence intensity at time t
-
αi is the pre-exponential factor for the i-th decay component
-
τi is the fluorescence lifetime of the i-th decay component.[2]
The goodness of fit was judged by the reduced chi-square (χ²) value, standard deviations, and the distribution of weighted residuals.
Computational Methods
Quantum chemical calculations were performed using Gaussian 03 software. The geometries of the lactim and lactam forms of this compound were optimized, and their dipole moments in the ground and first excited singlet states were determined using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set.[2]
Visualizing the Processes
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows described in this guide.
Caption: Photophysical pathways of this compound.
Caption: Workflow for studying solvatochromic effects.
Conclusion
The pronounced solvatochromic effects observed in the fluorescence of this compound are a direct consequence of the interplay between its lactim and lactam tautomers, governed by the surrounding solvent environment. This detailed guide provides the essential quantitative data and experimental protocols for researchers to leverage these unique photophysical properties. A thorough understanding of these solvent-dependent behaviors is crucial for the rational design of novel fluorescent probes for biological imaging, sensors, and for optimizing the performance of this compound-based compounds in various applications within drug discovery and materials science.
References
An In-depth Technical Guide to 3-Hydroxyisoquinoline (CAS 7651-81-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisoquinoline, with the CAS Registry Number 7651-81-2, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science.[1][2] Structurally featuring an isoquinoline core with a hydroxyl group at the 3-position, this molecule serves as a versatile building block for the synthesis of more complex and biologically active compounds.[1][2] Its unique electronic and structural properties make it a valuable intermediate in the development of pharmaceuticals, particularly for neurological disorders and as potential anti-cancer agents.[2] Furthermore, its inherent fluorescence has led to its use in the creation of fluorescent probes for biological imaging.[2] This technical guide provides a comprehensive overview of the properties, hazards, experimental protocols, and potential applications of this compound.
Properties of this compound
The physical and chemical properties of this compound are summarized in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 7651-81-2 | [1][2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₉H₇NO | [2][3][6][7] |
| Molecular Weight | 145.16 g/mol | [2][3][6] |
| Appearance | White to yellow to orange crystalline powder | [2] |
| Melting Point | 192-194 °C (lit.) | [3][8] |
| Boiling Point | 267 °C | [2] |
| Solubility | Generally more soluble in polar organic solvents. | [1] |
| Storage | Store at room temperature. | [2] |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | Spectral data available in various deuterated solvents. | [11] |
| ¹³C NMR | Spectral data available. | [12] |
| IR | Spectral data available. | [12] |
Hazards and Safety Information
This compound possesses certain hazards that require careful handling in a laboratory setting. The GHS classifications and other safety information are provided below.
Table 3: Hazard Identification and Safety Precautions
| Hazard | Classification and Precautionary Statements | Reference(s) |
| GHS Pictograms | [3] | |
| Signal Word | Danger | [3] |
| Hazard Statements | H302: Harmful if swallowed. H318: Causes serious eye damage. | [3] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves. | [3] |
| Storage Class | 11 - Combustible Solids | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
A convenient one-pot synthesis of 3-hydroxyisoquinolines from β-ketoesters has been reported.[12] The following is a representative procedure based on this method.
Materials:
-
β-ketoester (e.g., methyl 2-methyl-3-oxobutanoate)
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Cesium fluoride (CsF)
-
Acetonitrile (CH₃CN), anhydrous
-
Ammonium hydroxide (NH₄OH)
-
Schlenk flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the β-ketoester (1.0 equiv), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv), and anhydrous acetonitrile.
-
Stir the solution and add cesium fluoride (2.5 equiv) in one portion.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ammonium hydroxide (5.0 equiv) to the reaction mixture and stir at 60 °C for an additional 6-12 hours.
-
Cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent or solvent pair (e.g., ethanol/water, toluene)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent in which the compound is soluble.
-
Heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once crystallization is complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water (with or without a modifier like 0.1% trifluoroacetic acid), optimized for best separation. A typical starting gradient could be 10-90% acetonitrile over 20 minutes.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of standards by diluting the stock solution.
-
Set the flow rate to 1.0 mL/min and the detection wavelength to an appropriate value based on the UV spectrum of this compound (e.g., 254 nm or 280 nm).
-
Inject the standards and the sample solution into the HPLC system.
-
Analyze the resulting chromatograms for retention time and peak area to determine the purity and/or concentration of this compound.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
Ensure the sample height in the tube is adequate for the spectrometer (typically 4-5 cm).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the compound.
Biological Activity and Signaling Pathways
This compound has been identified as a non-nucleoside inhibitor of cyclic nucleotide phosphodiesterase (cNMP), suggesting its potential in the treatment of neurological disorders.[1] It has also been investigated for its potential anti-inflammatory and antitumor effects.[1] While the broad class of isoquinolines is known to interact with various biological targets, specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature. One study indicated that this compound was inactive as an estrogen receptor-alpha agonist.[13]
Given the interest in isoquinoline derivatives as kinase inhibitors, a potential area of investigation would be the effect of this compound on key signaling cascades such as the MAPK and NF-κB pathways, which are often dysregulated in cancer and inflammatory diseases. However, at present, there is a lack of specific experimental evidence detailing these interactions for this particular compound.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Conclusion
This compound (CAS 7651-81-2) is a valuable chemical entity with established applications as a synthetic intermediate and potential for further development in pharmaceuticals and material science. This guide has provided a comprehensive overview of its chemical and physical properties, associated hazards, and detailed experimental protocols for its synthesis, purification, and analysis. While its broader biological activities are recognized, further research is required to elucidate the specific cellular signaling pathways it modulates. The information presented herein serves as a foundational resource for researchers and professionals working with this versatile compound.
References
- 1. CAS 7651-81-2: 3(2H)-Isoquinolinone | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-羟基异喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 7651-81-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound, CasNo.7651-81-2 SHANDONG BENRITE NEW CHEMICAL MATERIALS CO.,LTD. China (Mainland) [sdbr.lookchem.com]
- 6. scbt.com [scbt.com]
- 7. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. parchem.com [parchem.com]
- 9. L19428.03 [thermofisher.com]
- 10. This compound | 7651-81-2 [chemicalbook.com]
- 11. Buy this compound | 7651-81-2 [smolecule.com]
- 12. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Application of 3-Hydroxyisoquinoline Derivatives for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisoquinoline and its derivatives represent a versatile class of heterocyclic compounds with significant potential in fluorescence microscopy. Their inherent fluorescent properties, which can be fine-tuned through chemical modifications, make them valuable tools for developing novel probes for bioimaging.[1] These compounds have been successfully employed in various applications, including as fluorescent stains for cellular organelles and as platforms for the development of sensors for biologically relevant species. This document provides detailed application notes and protocols for the synthesis and utilization of this compound derivatives in fluorescence microscopy.
Data Presentation
The photophysical properties of fluorescent probes are critical for their successful application. The following table summarizes key quantitative data for several representative this compound derivatives.
| Compound Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Stokes Shift (nm) | Solvent | Reference |
| 1-(isoquinolin-3-yl)azetidin-2-one | 356 | 410 | 0.963 | 3,548 | 54 | 0.1 M H₂SO₄ | [2] |
| 1-(isoquinolin-3-yl)pyrrolidin-2-one | 363 | 422 | 0.631 | 4,265 | 59 | 0.1 M H₂SO₄ | [2] |
| 1-(isoquinolin-3-yl)piperidin-2-one | 368 | 431 | 0.389 | 2,541 | 63 | 0.1 M H₂SO₄ | [2] |
| 1-(isoquinolin-3-yl)imidazolidin-2-one | 377 | 443 | 0.811 | 5,083 | 66 | 0.1 M H₂SO₄ | [2] |
| N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one | 380 | 448 | 0.479 | N/A | 68 | 0.1 M H₂SO₄ | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1-(isoquinolin-3-yl)azetidin-2-one (A Representative 3-Amino-Substituted Isoquinoline Derivative)
This protocol is based on a Goldberg-Ullmann type coupling reaction.[2]
Materials:
-
3-bromoisoquinoline
-
Azetidin-2-one
-
Copper(I) iodide (CuI)
-
N,N'-dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Chloroform
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried flask, add 3-bromoisoquinoline (1.0 mmol), azetidin-2-one (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane (10 mL) and DMEDA (0.2 mmol) to the flask.
-
Heat the reaction mixture at 110 °C for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with chloroform.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 1-(isoquinolin-3-yl)azetidin-2-one.
Protocol 2: General Procedure for Live-Cell Imaging with this compound Derivatives
This protocol provides a general guideline for staining live cells. Optimal probe concentration and incubation time should be determined empirically for each cell type and specific derivative.
Materials:
-
Live cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)
-
Stock solution of the this compound derivative in a suitable solvent (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on an imaging dish and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare a working solution of the this compound derivative by diluting the stock solution in pre-warmed complete cell culture medium to the final desired concentration (typically in the range of 1-10 µM).
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Add the probe-containing medium to the cells.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for an optimized duration (e.g., 15-60 minutes).
-
-
Washing (Optional but Recommended):
-
Aspirate the staining solution.
-
Gently wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific probe's excitation and emission wavelengths.
-
Protocol 3: Staining Mitochondria in Live Cells
This protocol is an adaptation for targeting mitochondria, which may be achieved with specific this compound derivatives designed with mitochondrial targeting moieties (e.g., a triphenylphosphonium cation).
Materials:
-
Live cells cultured on imaging-compatible dishes
-
Mitochondria-targeting this compound derivative
-
Complete cell culture medium
-
PBS, pH 7.4
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to a suitable confluency on glass-bottom dishes.
-
Staining Solution Preparation: Prepare a 50-200 nM working solution of the mitochondria-targeting probe in pre-warmed complete cell culture medium.
-
Incubation: Replace the culture medium with the staining solution and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Imaging: Add fresh imaging medium and immediately proceed to imaging with a fluorescence microscope.
Protocol 4: Staining Lysosomes in Live Cells
This protocol is adapted for lysosomal staining. Certain this compound derivatives may accumulate in acidic organelles like lysosomes.
Materials:
-
Live cells cultured on imaging-compatible dishes
-
Lysosome-targeting this compound derivative
-
Complete cell culture medium
-
PBS, pH 7.4
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on imaging dishes to the desired density.
-
Probe Loading: Prepare a working solution of the lysosome-targeting probe (typically 1-5 µM) in complete culture medium.
-
Incubation: Remove the existing medium and add the probe solution. Incubate for 5-30 minutes at 37°C.
-
Washing: Aspirate the loading solution and wash the cells three times with pre-warmed PBS.
-
Imaging: Add fresh imaging medium and observe the cells under a fluorescence microscope.
Visualizations
Caption: General synthesis workflow for 3-substituted isoquinoline derivatives.
Caption: A typical workflow for live-cell imaging using fluorescent probes.
Caption: Workflow for a high-throughput screen using a fluorescent probe.
References
Application Notes and Protocols: 3-Hydroxyisoquinoline as a Versatile Scaffold for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-hydroxyisoquinoline as a foundational building block in the design and synthesis of potent kinase inhibitors. The protocols outlined below offer detailed methodologies for the synthesis of this compound derivatives and their subsequent biological evaluation against various kinase targets.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. Specifically, this compound offers a versatile platform for the development of kinase inhibitors due to its unique structural and electronic properties, providing a key hydrogen bond donor/acceptor moiety and a scaffold amenable to diverse chemical modifications. This document details the synthetic routes to this compound and its derivatives, and provides protocols for assessing their inhibitory activity against key kinase targets.
Synthesis of the this compound Building Block
A convenient method for the synthesis of 3-hydroxyisoquinolines involves a one-pot aryne acyl-alkylation/condensation procedure starting from β-ketoesters. This approach provides a straightforward route to the core scaffold.[1]
Experimental Protocol: One-pot Synthesis of this compound
This protocol is adapted from a general method for the synthesis of 3-hydroxyisoquinolines.
Materials:
-
β-ketoester precursor
-
(Trimethylsilyl)aryl triflate
-
Potassium tert-butoxide (KOtBu)
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To a solution of the appropriate β-ketoester (1.0 equiv) in anhydrous THF at -78 °C, add a solution of KOtBu (1.1 equiv) in THF dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve the (trimethylsilyl)aryl triflate (1.2 equiv) and 18-crown-6 (0.1 equiv) in anhydrous THF.
-
To this second solution, add a solution of KOtBu (1.2 equiv) in THF dropwise at -78 °C to generate the aryne in situ.
-
After stirring for 30 minutes, transfer the enolate solution from step 2 to the aryne solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.
Designing Kinase Inhibitors from this compound
The this compound scaffold can be elaborated into a diverse library of potential kinase inhibitors through various synthetic transformations. Key positions for modification include the hydroxyl group at C3, the nitrogen at position 2, and various positions on the aromatic rings. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for introducing aryl and heteroaryl moieties, which are common features in many kinase inhibitors.
General Synthetic Workflow
Caption: General workflow for the synthesis of kinase inhibitors from this compound.
Target Kinases and Signaling Pathways
Isoquinoline and its derivatives have been shown to inhibit a range of protein kinases involved in cancer and other diseases. Key targets include Haspin, FMS-like tyrosine kinase 3 (FLT3), and Phosphoinositide 3-kinase (PI3K).
Haspin Kinase Signaling
Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is critical for the proper localization of the chromosomal passenger complex (CPC) to the centromeres, ensuring accurate chromosome segregation. Inhibition of Haspin leads to mitotic defects and can be a therapeutic strategy in oncology.
Caption: Simplified Haspin kinase signaling pathway.
FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase and downstream signaling pathways, including the PI3K/Akt and RAS/MAPK pathways, promoting leukemic cell proliferation and survival.
Caption: Aberrant FLT3 signaling in AML.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers. PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt phosphorylates a range of downstream targets, including mTOR, to promote cell growth and survival.
Caption: The PI3K/Akt/mTOR signaling pathway.
Biological Evaluation of this compound Derivatives
In Vitro Kinase Inhibition Assay
A general protocol for determining the in vitro potency of synthesized compounds against a specific kinase is outlined below. This protocol can be adapted for various kinase targets and detection methods (e.g., radiometric, fluorescence, or luminescence-based).
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the kinase enzyme to all wells except the negative controls.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescent kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Kinase Inhibition Assay
To assess the activity of the compounds in a cellular context, a Western blot-based assay can be used to measure the phosphorylation of a downstream substrate of the target kinase.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (against the phosphorylated substrate and total protein)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Chemiluminescence detection system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody for the total protein as a loading control.
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
Quantitative Data Summary
The following tables summarize the kinase inhibitory activities of representative isoquinoline and quinoline derivatives. While not all of these compounds are explicitly synthesized from this compound, they illustrate the potential of the broader isoquinoline scaffold as a source of potent kinase inhibitors.
Table 1: Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives against Haspin Kinase [2]
| Compound | Haspin IC50 (nM) | CLK1 IC50 (nM) | DYRK1A IC50 (nM) |
| 1b | 57 | 68 | 170 |
| 1c | 66 | 165 | >1000 |
| 2c | 62 | >1000 | 250 |
Table 2: Inhibitory Activity of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives against Haspin Kinase [3]
| Compound | Haspin IC50 (nM) | DYRK1A IC50 (nM) | PIM1 IC50 (nM) |
| 2 | 10.1 | 140 | 120 |
| 3 | 10.6 | >1000 | 110 |
| 15 | 20 | >1000 | >1000 |
| 16 | 15 | >1000 | >1000 |
Table 3: Inhibitory Activity of Isoquinoline-tethered Quinazoline Derivatives against HER2 and EGFR Kinases
| Compound | HER2 IC50 (nM) | EGFR IC50 (nM) |
| 14f | 2.1 | 18.2 |
| Lapatinib | 9.8 | 8.7 |
Conclusion
This compound represents a valuable and versatile starting point for the development of novel kinase inhibitors. Its inherent structural features and amenability to a wide range of chemical modifications allow for the generation of diverse compound libraries with the potential to target various kinases implicated in human diseases. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of the this compound scaffold in their drug discovery programs. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock the full potential of this promising building block.
References
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxyisoquinoline-Based Fluorescent Probes in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-hydroxyisoquinoline derivatives as fluorescent probes for the detection of various metal ions, with a focus on Zinc (Zn²⁺), Iron (Fe²⁺), and Magnesium (Mg²⁺). The content includes a summary of quantitative data, detailed experimental protocols, and diagrams illustrating the key mechanisms and workflows.
Introduction
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the development of fluorescent chemosensors.[1] Their rigid structure and the presence of a hydroxyl group that can undergo excited-state intramolecular proton transfer (ESIPT) make them sensitive to their local environment.[2] Chelation of metal ions can modulate these photophysical properties, leading to changes in fluorescence intensity and emission wavelength, thus providing a basis for their use as fluorescent probes for metal ion detection.[3][4] This document focuses on the application of a specific derivative, 3-hydroxy-4-pyridylisoquinoline, for the detection of Zn²⁺, Fe²⁺, and Mg²⁺.[3]
Application Notes
Principle of Detection
The fluorescence sensing mechanism of this compound-based probes for metal ions is primarily based on the principle of chelation-enhanced fluorescence (CHEF). In the free probe state, the fluorescence may be weak due to processes like ESIPT. Upon binding of a metal ion to the probe, a rigid complex is formed. This complexation can inhibit non-radiative decay pathways and block the ESIPT process, leading to a significant enhancement of the fluorescence quantum yield and a change in the emission wavelength.[5] The selectivity of the probe for different metal ions is determined by the specific coordination chemistry between the probe's binding site and the metal ion.[3]
Signaling Pathway
The interaction between the this compound probe and a metal ion (Mⁿ⁺) results in the formation of a fluorescent complex. The stoichiometry of this complex can vary, with both 1:1 and 2:1 (probe:metal) complexes being observed.[3] This binding event alters the electronic properties of the fluorophore, leading to a detectable change in the fluorescence signal.
Figure 1: General signaling pathway of a this compound-based fluorescent probe.
Data Presentation
Photophysical Properties
The following table summarizes the key photophysical properties of a 3-hydroxy-4-pyridylisoquinoline probe and its complexes with selected metal ions in acetonitrile.
| Metal Ion | Excitation (λ_ex) (nm) | Emission (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) |
| None (Probe only) | 365 | 487 | - |
| Zn²⁺ | 421 | 496 | 0.35 |
| Mg²⁺ | 421 | 497 | 0.30 |
| Fe²⁺ | 421 | 538 | 0.05 |
Data extracted from fluorimetric titrations in acetonitrile.
Binding Stoichiometry
The binding stoichiometry between the probe and metal ions has been determined to be either 1:1 or 2:1 (probe:metal), depending on the specific metal ion and the ligand-to-metal ratio.[3]
| Metal Ion | Observed Stoichiometry (Probe:Metal) |
| Zn²⁺ | 2:1 |
| Mg²⁺ | 1:1 and 2:1 |
| Fe²⁺ | 1:1 and 2:1 |
Stoichiometry is dependent on the relative concentrations of the probe and metal ion.[3]
Experimental Protocols
Experimental Workflow for Metal Ion Detection
The general workflow for detecting a target metal ion using a this compound-based fluorescent probe is outlined below.
Figure 2: Experimental workflow for fluorescent detection of metal ions.
Protocol 1: General Procedure for Fluorimetric Titration
This protocol describes the general steps for performing a fluorimetric titration to determine the sensitivity of the probe to a specific metal ion.
Materials and Instruments:
-
This compound-based fluorescent probe
-
Stock solution of the target metal ion (e.g., ZnCl₂, FeCl₂, MgCl₂) in an appropriate solvent
-
Spectroscopic grade solvent (e.g., acetonitrile)
-
Spectrofluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Prepare a stock solution of the this compound probe (e.g., 1.0 x 10⁻⁵ M) in the chosen solvent.
-
Prepare a stock solution of the metal salt (e.g., 1.0 x 10⁻³ M) in the same solvent.
-
Place a known volume of the probe solution (e.g., 2.0 mL) into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe solution at the determined excitation wavelength.
-
Incrementally add small aliquots of the metal ion stock solution (e.g., 2 µL) to the cuvette containing the probe solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a short period (e.g., 1-2 minutes).
-
Record the fluorescence emission spectrum after each addition.
-
Continue the additions until no significant change in the fluorescence intensity is observed.
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the added metal ion to generate a titration curve.
Protocol 2: Determination of Binding Stoichiometry using Job's Plot
This protocol outlines the method of continuous variations (Job's plot) to determine the binding stoichiometry between the probe and a metal ion.
Materials and Instruments:
-
This compound-based fluorescent probe
-
Stock solution of the target metal ion of the same concentration as the probe
-
Spectroscopic grade solvent
-
Spectrofluorometer or UV-Vis spectrophotometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Prepare equimolar stock solutions of the probe and the metal ion (e.g., 1.0 x 10⁻⁴ M) in the chosen solvent.
-
Prepare a series of solutions by mixing the probe and metal ion stock solutions in varying molar ratios, while keeping the total volume and total molar concentration constant. For example, for a total volume of 2 mL, the volumes of probe and metal ion solutions can be varied from (2.0 mL probe + 0.0 mL metal) to (0.0 mL probe + 2.0 mL metal) in increments.
-
For each solution, measure the fluorescence intensity at the emission maximum of the complex.
-
Calculate the mole fraction of the metal ion for each solution (Mole Fraction = [Metal] / ([Probe] + [Metal])).
-
Plot the fluorescence intensity as a function of the mole fraction of the metal ion.
-
The mole fraction at which the maximum fluorescence is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.67 indicates a 2:1 (probe:metal) stoichiometry.
Figure 3: Workflow for determining binding stoichiometry using Job's Plot.
References
- 1. Job plot - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. asdlib.org [asdlib.org]
- 4. Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorimetric Detection of Zn2+, Mg2+, and Fe2+ with 3-Hydroxy-4-Pyridylisoquinoline as Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Functionalization of the 3-Position of Isoquinoline
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged motif in medicinal chemistry and materials science. The ability to selectively functionalize specific positions of the isoquinoline ring is crucial for the development of novel compounds with tailored properties. This document provides detailed protocols for the regioselective functionalization of the 3-position of isoquinoline, a site that has historically been challenging to modify directly. The following sections detail modern and efficient methodologies, including transition-metal-free acylation, palladium-catalyzed arylation, and rhodium-catalyzed alkenylation. Each protocol is accompanied by quantitative data, a detailed experimental procedure, and a visual representation of the workflow or mechanism.
Transition-Metal-Free Minisci-Type C-H Acylation
This protocol describes a transition-metal-free method for the direct acylation of isoquinolines at the C-3 position using aldehydes as the acyl source. The reaction proceeds via a Minisci-type radical mechanism, offering a cost-effective and environmentally friendly alternative to metal-catalyzed methods.[1][2]
Data Presentation
| Entry | Isoquinoline Derivative | Aldehyde | Product | Yield (%) |
| 1 | Isoquinoline | Benzaldehyde | 3-Benzoylisoquinoline | 85 |
| 2 | Isoquinoline | 4-Methylbenzaldehyde | 3-(4-Methylbenzoyl)isoquinoline | 82 |
| 3 | Isoquinoline | 4-Methoxybenzaldehyde | 3-(4-Methoxybenzoyl)isoquinoline | 78 |
| 4 | Isoquinoline | 4-Chlorobenzaldehyde | 3-(4-Chlorobenzoyl)isoquinoline | 88 |
| 5 | Isoquinoline | Cinnamaldehyde | 3-(Cinnamoyl)isoquinoline | 75 |
| 6 | 6,7-Dimethoxyisoquinoline | Benzaldehyde | 3-Benzoyl-6,7-dimethoxyisoquinoline | 72 |
Experimental Protocol
General Procedure for C-3 Acylation:
-
To a round-bottom flask, add the isoquinoline derivative (1.0 mmol, 1.0 equiv.), tetrabutylammonium bromide (TBAB, 0.3 mmol, 30 mol%), and potassium persulfate (K₂S₂O₈, 2.5 mmol, 2.5 equiv.).
-
Add a mixture of acetonitrile (MeCN) and water (3:1, 4 mL).
-
To this stirred suspension, add the corresponding aldehyde (2.0 mmol, 2.0 equiv.).
-
Heat the reaction mixture to 80 °C and stir for the time indicated by TLC analysis (typically 2-4 hours).
-
After completion of the reaction, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired 3-acylisoquinoline.
Visualization
Caption: Workflow for the transition-metal-free Minisci-type C-H acylation of isoquinoline.
Palladium-Catalyzed De Novo Synthesis of 3-Arylisoquinolines
This protocol outlines a modular approach for the synthesis of 3-arylisoquinolines through a palladium-catalyzed α-arylation of ketones, followed by a cyclization-aromatization cascade. While not a direct C-H functionalization of a pre-formed isoquinoline, this powerful method provides access to a wide range of C3-arylated isoquinolines from simple precursors.[3][4][5]
Data Presentation
| Entry | Aryl Bromide | Ketone | Product | Yield (%) |
| 1 | 2-Bromobenzaldehyde | Acetophenone | 3-Phenylisoquinoline | 85 |
| 2 | 2-Bromo-4-methylbenzaldehyde | Acetophenone | 7-Methyl-3-phenylisoquinoline | 82 |
| 3 | 2-Bromo-5-methoxybenzaldehyde | Propiophenone | 6-Methoxy-3-phenyl-4-methylisoquinoline | 75 |
| 4 | 2-Bromobenzaldehyde | 4'-Chloroacetophenone | 3-(4-Chlorophenyl)isoquinoline | 78 |
| 5 | 2-Bromobenzaldehyde | Cyclohexyl methyl ketone | 3-Cyclohexylisoquinoline | 65 |
Experimental Protocol
General Procedure for 3-Arylisoquinoline Synthesis:
-
α-Arylation: To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and sodium tert-butoxide (2.2 equiv.).
-
Add the aryl bromide (1.0 equiv.) and the ketone (1.2 equiv.) dissolved in anhydrous toluene.
-
Heat the reaction mixture to 110 °C and stir until the aryl bromide is consumed (monitored by GC-MS or TLC).
-
Cyclization/Aromatization: Cool the reaction mixture to room temperature.
-
Add a solution of ammonium chloride (NH₄Cl, 5.0 equiv.) in water.
-
Heat the mixture to 100 °C and stir vigorously for 12-24 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired 3-arylisoquinoline.
Visualization
Caption: Two-step, one-pot synthesis of 3-arylisoquinolines via Pd-catalyzed α-arylation.
Rhodium-Catalyzed C-H Alkenylation
This protocol describes the regioselective alkenylation of isoquinolone derivatives at the C8 position, which, depending on the starting material, can be analogous to the C3 position of the core isoquinoline structure. The reaction is catalyzed by a rhodium(III) complex and utilizes a directing group strategy to achieve high regioselectivity.[6][7]
Data Presentation
| Entry | Isoquinolone Derivative | Alkene | Product | Yield (%) |
| 1 | N-Benzylisoquinolone | Methoxyallene | 8-(2-Oxoethyl)-N-benzylisoquinolone | 91 |
| 2 | N-Methylisoquinolone | Methoxyallene | 8-(2-Oxoethyl)-N-methylisoquinolone | 80 |
| 3 | 4-Chloro-N-benzylisoquinolone | Methoxyallene | 4-Chloro-8-(2-oxoethyl)-N-benzylisoquinolone | 85 |
| 4 | 6-Methoxy-N-benzylisoquinolone | Methoxyallene | 6-Methoxy-8-(2-oxoethyl)-N-benzylisoquinolone | 88 |
Experimental Protocol
General Procedure for C-H Alkenylation:
-
To a screw-capped vial, add the isoquinolone derivative (0.05 mmol, 1.0 equiv.), [RhCp*Cl₂]₂ (5.0 mol%), and AgSbF₆ (20 mol%).
-
Add Cu(OAc)₂·H₂O (2.0 equiv.) as the oxidant.
-
Add hexafluoroisopropanol (HFIP) (0.2 M) as the solvent.
-
Add methoxyallene (5.0 equiv.).
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80 °C) for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by preparative thin-layer chromatography (PTLC) to afford the C-8 alkenylated isoquinolone product.
Visualization
Caption: Proposed mechanism for the Rh(III)-catalyzed C-H alkenylation of isoquinolones.
References
- 1. A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions [organic-chemistry.org]
- 4. Cyanochlorination and cyanation of isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-catalyzed enolate arylation as a key C-C bond-forming reaction for the synthesis of isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Palladium-Catalyzed Direct Arylation of C(sp(3))-H Bonds of α-Cyano Aliphatic Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Hydroxyisoquinoline in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisoquinoline and its derivatives are emerging as a promising class of materials for application in organic light-emitting diodes (OLEDs). Their potential stems from their inherent fluorescent properties, which are often governed by a photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). This process can lead to highly efficient emission with a large Stokes shift, a desirable characteristic for OLED emitters as it minimizes self-absorption and enhances device efficiency. While the application of its isomer, 8-hydroxyquinoline (in the form of Alq3), is well-established in the OLED field, this compound offers a different structural scaffold and photophysical mechanism, opening new avenues for the development of novel light-emitting materials.[1][2]
This document provides a comprehensive overview of the potential application of this compound in OLEDs, including synthetic protocols, photophysical properties, and proposed experimental procedures for device fabrication and characterization.
Photophysical Properties and the ESIPT Mechanism
The fluorescence of this compound is attributed to the ESIPT process. In its ground state, the molecule exists predominantly in the enol tautomeric form. Upon photoexcitation, an intramolecular proton transfer occurs from the hydroxyl group to the nitrogen atom of the isoquinoline ring, leading to the formation of an excited keto tautomer. This keto tautomer is responsible for the observed fluorescence, and its subsequent relaxation to the ground state is followed by a rapid back-proton transfer to regenerate the initial enol form.[3][4] This process results in a significant separation between the absorption and emission maxima (a large Stokes shift), which is beneficial for preventing re-absorption of the emitted light within the device, thereby increasing the outcoupling efficiency.
Synthesis of this compound
A convenient method for the synthesis of 3-hydroxyisoquinolines involves a one-pot aryne acyl-alkylation/condensation procedure starting from β-ketoesters.[5]
Protocol: Synthesis of this compound
Materials:
-
β-ketoester precursor
-
(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Cesium fluoride (CsF)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the appropriate β-ketoester in anhydrous acetonitrile, add (trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for the time specified in the literature for the specific substrate.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound derivative.
-
Characterize the final product using NMR spectroscopy and mass spectrometry.
Proposed OLED Fabrication and Characterization
While specific OLEDs based on this compound are not yet widely reported, a standard device architecture can be proposed to evaluate its potential as an emissive material, likely as a dopant in a suitable host.
Experimental Workflow
Protocol: OLED Fabrication
Device Structure (proposed): ITO / HTL / Host:this compound derivative (x%) / ETL / EIL / Cathode
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Host material for the emissive layer (e.g., CBP)
-
This compound derivative (as dopant)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-purity organic solvents for cleaning
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and then treat them with oxygen plasma to improve the work function and remove organic residues.
-
Thin Film Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation system.
-
Deposit the HTL onto the ITO substrate.
-
Co-evaporate the host material and the this compound derivative at a specific doping concentration (e.g., 1-10 wt%) to form the emissive layer (EML).
-
Deposit the ETL.
-
Deposit a thin layer of the EIL.
-
Deposit the metal cathode.
-
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass slide to protect the organic layers from atmospheric moisture and oxygen.
Data Presentation
As the direct application of this compound in OLEDs is a nascent field, extensive quantitative data on device performance is not yet available. The following tables present the known photophysical properties of the parent this compound and provide a template for the characterization data that should be collected for newly synthesized derivatives and fabricated OLEDs.
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions |
| Absorption Max (λabs) | Solvent Dependent | Various Solvents |
| Emission Max (λem) | Solvent Dependent | Various Solvents |
| Stokes Shift | Large (characteristic of ESIPT) | - |
| Fluorescence Quantum Yield (ΦF) | To be determined in solid state | - |
| Fluorescence Lifetime (τ) | To be determined | - |
Table 2: Template for OLED Performance Data
| Parameter | Symbol | Unit | Value |
| Turn-on Voltage (at 1 cd/m²) | Von | V | |
| Maximum Luminance | Lmax | cd/m² | |
| Maximum Current Efficiency | ηc,max | cd/A | |
| Maximum Power Efficiency | ηp,max | lm/W | |
| Maximum External Quantum Efficiency | EQEmax | % | |
| CIE Coordinates (at 1000 cd/m²) | (x, y) | - |
Conclusion
This compound represents a promising, yet underexplored, platform for the development of new-generation OLED emitters. Its characteristic Excited-State Intramolecular Proton Transfer (ESIPT) mechanism provides a pathway to achieve highly efficient fluorescence with a large Stokes shift. The protocols and workflows outlined in this document are intended to serve as a foundational guide for researchers entering this exciting area. Further research into the synthesis of novel this compound derivatives with tailored electronic properties and the systematic evaluation of their performance in OLED devices will be crucial to unlocking their full potential in next-generation displays and solid-state lighting.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
3-Hydroxyisoquinoline: A Versatile Precursor for Pharmaceutical Intermediates
Application Notes and Protocols for Researchers in Drug Development
Introduction
3-Hydroxyisoquinoline is a heterocyclic organic compound that serves as a valuable and versatile building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structural framework, featuring a fused benzene and pyridine ring with a hydroxyl group at the 3-position, allows for diverse chemical modifications, making it a key starting material for the development of novel therapeutic agents. Isoquinoline derivatives have demonstrated a broad spectrum of biological activities, including functioning as kinase inhibitors, phosphodiesterase (PDE) inhibitors, and agents with anti-inflammatory and analgesic properties.
This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of pharmaceutical intermediates, with a focus on O-alkylation via the Williamson ether synthesis to produce 3-alkoxyisoquinoline derivatives. These derivatives are important scaffolds in medicinal chemistry.
Application Notes
1. Synthesis of 3-Alkoxyisoquinoline Derivatives
A primary application of this compound in pharmaceutical synthesis is its conversion to 3-alkoxyisoquinolines through O-alkylation. The Williamson ether synthesis is a robust and widely used method for this transformation. This reaction involves the deprotonation of the hydroxyl group of this compound with a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide.
The general scheme for this reaction is as follows:
This functionalization is significant as the introduction of various alkyl or aryl groups at the 3-position can modulate the compound's lipophilicity, steric profile, and interaction with biological targets, thereby influencing its pharmacokinetic and pharmacodynamic properties.
2. 3-(Benzyloxy)isoquinoline as a Key Intermediate
A particularly useful derivative is 3-(benzyloxy)isoquinoline, synthesized by reacting this compound with benzyl bromide. The benzyl group can serve as a protecting group for the hydroxyl functionality during subsequent synthetic steps. Furthermore, the benzyloxy moiety itself is present in various biologically active molecules and can be a crucial part of a pharmacophore. Derivatives of 3-(benzyloxy)isoquinoline have been explored for their potential as therapeutic agents.[1][2]
3. Isoquinoline Derivatives as Phosphodiesterase (PDE) Inhibitors
Several isoquinoline derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the cellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, these compounds can lead to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling pathways. This mechanism is relevant for therapeutic areas such as inflammation, cardiovascular diseases, and neurological disorders.
Experimental Protocols
Protocol 1: Synthesis of 3-(Benzyloxy)isoquinoline via Williamson Ether Synthesis
This protocol details the O-alkylation of this compound with benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 3-(benzyloxy)isoquinoline.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Benzyl bromide, Potassium carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 60°C |
| Reaction Time | 4 hours |
| Typical Yield | 85-95% |
Visualizations
References
- 1. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3-Hydroxyisoquinoline-Based Sensors for Biological Imaging
Introduction
3-Hydroxyisoquinoline (3-HIQ) is a versatile heterocyclic compound that serves as a fundamental building block in the development of novel fluorescent probes for biological imaging.[1][2] Its intrinsic fluorescent properties, coupled with a structure that is amenable to chemical modification, make it an ideal scaffold for creating sensors that can detect a wide range of biological analytes, from metal ions to changes in the cellular microenvironment.[1][3] The 3-HIQ core can be functionalized to modulate its photophysical properties in response to specific biological events, enabling real-time visualization of cellular processes.[2] These sensors are critical tools in biological research, diagnostics, and drug development.[1]
Quantitative Data Summary
The photophysical and sensing properties of fluorescent probes are critical for their application. The following tables summarize key quantitative data for representative isoquinoline-based fluorescent sensors.
Table 1: Photophysical Properties of Representative Isoquinoline Derivatives
| Compound ID | Max Absorption (λabs, nm) | Max Emission (λem, nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Reference |
| 3a (1-(isoquinolin-3-yl)azetidin-2-one) | 368 | 422 | 54 | 4853 | 0.816 | [4] |
| 3b (1-(isoquinolin-3-yl)pyrrolidin-2-one) | 363 | 431 | 68 | 4208 | 0.692 | [4] |
| 3d (1-(isoquinolin-3-yl)piperidin-2-one) | 356 | 432 | 76 | 2541 | 0.389 | [4] |
| 3e (1-(isoquinolin-3-yl)imidazolidin-2-one) | 377 | 433 | 56 | 5083 | - | [4] |
| 5 (N-methyl analog of 3e) | 380 | 448 | 68 | - | 0.479 | [4] |
Data adapted from a study on isoquinoline derivatives, demonstrating how substitutions on the core structure influence fluorescent properties.[4]
Table 2: Sensing Properties of a this compound-Based Metal Ion Sensor
| Sensor | Target Analyte | Solvent | Emission Max (λem, nm) | Observed Change | Reference |
| 4-pyridyl-3-hydroxyisoquinoline | Mg²⁺ | Methanol | 517 | Intense Emission | [3] |
| 4-pyridyl-3-hydroxyisoquinoline | Zn²⁺ | Methanol | 506 | Intense Emission | [3] |
| 4-pyridyl-3-hydroxyisoquinoline | Fe²⁺ | Methanol | 535 | Intense Emission | [3] |
| 4-pyridyl-3-hydroxyisoquinoline | Hg²⁺ | Various | - | Non-fluorescent (Quenched) | [3] |
These data illustrate the specific response of a 3-HIQ derivative to different metal ions, highlighting its potential for selective detection.[3]
Experimental Protocols & Methodologies
Detailed protocols are essential for the successful application and development of fluorescent sensors.
Protocol 1: Synthesis of Functionalized Isoquinoline Sensors
This protocol describes a general method for synthesizing isoquinoline derivatives via a Goldberg–Ullmann-type coupling reaction, a common strategy for introducing nitrogen-containing functionalities.[4]
Objective: To couple an amide to the 3-position of an isoquinoline scaffold.
Materials:
-
3-substituted isoquinoline (e.g., 3-bromo-isoquinoline)
-
Amide derivative (e.g., imidazolidin-2-one)
-
Copper(I) iodide (CuI)
-
N,N'-dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard glassware for inert atmosphere synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the 3-substituted isoquinoline (1.0 eq), the amide (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Ligand Addition: Add anhydrous solvent to the flask, followed by the addition of the DMEDA ligand (0.2 eq).
-
Reaction: Heat the mixture to reflux (typically 110-130 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Characterization: Confirm the structure of the final product using analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.[4]
Caption: General workflow for synthesizing 3-HIQ derivatives.
Protocol 2: Fluorimetric Detection of Metal Ions in Solution
This protocol provides a methodology for evaluating the response of a 3-HIQ-based sensor to various metal ions.[3]
Objective: To measure the change in fluorescence intensity or emission wavelength of a sensor upon binding to a metal ion.
Materials:
-
Stock solution of the 3-HIQ sensor (e.g., 1 mM in DMSO or Methanol).
-
Stock solutions of various metal ion salts (e.g., ZnCl₂, MgCl₂, FeCl₂, HgCl₂) in a suitable buffer or solvent (e.g., 10 mM in water).
-
Spectrofluorometer and 96-well plates or cuvettes.
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the sensor by diluting the stock solution in the desired buffer to a final concentration (e.g., 10 µM).
-
Analyte Addition: Aliquot the sensor working solution into the wells of a 96-well plate or into cuvettes. Add varying concentrations of the metal ion stock solutions to achieve the desired final concentrations. Include a control sample with no metal ion.
-
Incubation: Gently mix and incubate the solutions for a short period (e.g., 5-15 minutes) at room temperature to allow for complexation.
-
Fluorescence Measurement: Measure the fluorescence emission spectra using a spectrofluorometer. Excite the sample at the sensor's maximum absorption wavelength (λabs) and record the emission spectrum across the expected range.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the metal ion. Determine parameters such as selectivity (by comparing responses to different ions) and detection limit. The interaction of the sensor with different metal ions may result in varying emission maxima and intensities.[3]
Caption: Experimental workflow for metal ion detection.
Protocol 3: Live Cell Imaging with 3-HIQ Sensors
Objective: To visualize the localization or activity of a target analyte within living cells.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides.
-
3-HIQ sensor stock solution (1-5 mM in DMSO).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-Buffered Saline (PBS).
-
Fluorescence microscope equipped with appropriate filters and an incubation chamber (37 °C, 5% CO₂).
Procedure:
-
Cell Culture: Plate cells and grow them to an appropriate confluency (e.g., 60-80%).
-
Sensor Loading: Wash the cells once with warm PBS or serum-free medium. Prepare a loading solution by diluting the sensor stock solution in serum-free medium to a final concentration of 1-10 µM.
-
Incubation: Replace the medium in the culture dish with the sensor loading solution and incubate the cells for 15-60 minutes at 37 °C.
-
Washing: Remove the loading solution and wash the cells two to three times with warm PBS or imaging buffer to remove excess extracellular probe.
-
Imaging: Add fresh culture medium or imaging buffer to the cells. Mount the dish on the microscope stage.
-
Image Acquisition: Acquire fluorescent images using the appropriate excitation and emission filter sets for the 3-HIQ sensor.
-
(Optional) Analyte Stimulation: To observe dynamic changes, acquire baseline images first, then treat the cells with a stimulus (e.g., a solution containing the target metal ion or a drug that induces a pH change) and perform time-lapse imaging.
Signaling and Sensing Mechanisms
The functionality of 3-HIQ sensors is based on a change in their fluorescence output upon interaction with an analyte. This is often achieved through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).
Caption: General mechanism for a 'turn-on' fluorescent sensor.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Substituted Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. Its synthesis, particularly with substitution at the 3-position, is of significant interest in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of this key structural unit, offering significant advantages over classical methods like the Bischler-Napieralski or Pictet-Spengler reactions, which are often limited by harsh conditions and narrow substrate scope.
This document provides detailed application notes and experimental protocols for two robust palladium-catalyzed methods for the synthesis of 3-substituted isoquinolines: the sequential α-arylation of ketones followed by cyclization, and the iminoannulation of internal alkynes, commonly known as the Larock isoquinoline synthesis.
Method 1: Sequential Palladium-Catalyzed α-Arylation of Ketones and Cyclization
This strategy provides a convergent and highly regioselective route to polysubstituted isoquinolines. The key steps involve the palladium-catalyzed α-arylation of a ketone enolate with an ortho-functionalized aryl halide, followed by a cyclization/aromatization step using a source of ammonia. This method is particularly advantageous for its tolerance of a wide range of functional groups and its ability to access electron-deficient isoquinoline skeletons.[1][2]
Logical Workflow
Caption: Workflow for isoquinoline synthesis via α-arylation and cyclization.
Experimental Protocol: General Procedure
A sealable reaction vessel is charged with the aryl bromide (1.0 equiv), the ketone (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the palladium catalyst such as PdCl₂(Amphos)₂ (2 mol%). The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon). Anhydrous solvent (e.g., toluene) is added, and the mixture is stirred at elevated temperature (e.g., 80-100 °C) until the starting material is consumed as monitored by TLC or LC-MS.
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethanol/water). An ammonia source, such as a solution of ammonium chloride (e.g., 1 M in 3:1 EtOH/H₂O), is added. The mixture is then heated (e.g., 90 °C) for several hours until cyclization is complete. The reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]
Substrate Scope and Yields
This method demonstrates broad applicability with various ketones and aryl bromides, affording good to excellent yields.
| Entry | Ketone | Aryl Bromide | Product | Yield (%) |
| 1 | Acetophenone | 2-bromo-5-methoxybenzaldehyde dimethyl acetal | 3-Phenyl-6-methoxyisoquinoline | 85 |
| 2 | Propiophenone | 2-bromobenzaldehyde dimethyl acetal | 3-Phenyl-4-methylisoquinoline | 78 |
| 3 | Cyclohexanone | 2-bromobenzaldehyde dimethyl acetal | 1,2,3,4-Tetrahydroacridine | 91 |
| 4 | Acetone | 2-bromo-4-nitrobenzaldehyde dimethyl acetal | 3-Methyl-7-nitroisoquinoline | 75 |
| 5 | Adamantyl methyl ketone | 2-bromobenzaldehyde dimethyl acetal | 3-Adamantylisoquinoline | 69 |
Table 1: Representative yields for the synthesis of 3-substituted isoquinolines via sequential α-arylation and cyclization. Data compiled from[1][3].
Method 2: Palladium-Catalyzed Iminoannulation of Internal Alkynes (Larock Synthesis)
The Larock isoquinoline synthesis is a powerful annulation reaction that constructs the isoquinoline core from readily available starting materials.[4] This method involves the palladium-catalyzed reaction of the tert-butylimine of an o-iodobenzaldehyde with an internal alkyne.[4][5] A variation of this reaction utilizes terminal alkynes in a one-pot Sonogashira coupling followed by a copper-catalyzed cyclization.[6][7]
Logical Workflow
Caption: Workflow for the Larock iminoannulation synthesis of isoquinolines.
Experimental Protocol: General Procedure
In a reaction tube, the tert-butylimine of the o-iodobenzaldehyde (1.0 equiv), the internal alkyne (1.2-1.5 equiv), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and sodium carbonate (1.0 equiv) are combined. The tube is sealed, evacuated, and backfilled with an inert atmosphere. Anhydrous DMF is added, and the reaction mixture is heated to 100 °C. The reaction progress is monitored by TLC or GC-MS.
Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired 3,4-disubstituted isoquinoline.[4][5]
Substrate Scope and Yields
The Larock iminoannulation is effective for a variety of aryl- and alkenyl-substituted alkynes, providing good to excellent yields of the corresponding isoquinolines.
| Entry | o-Iodobenzaldehyde Imine | Alkyne | Product | Yield (%) |
| 1 | N-(2-iodobenzylidene)-t-butylamine | 1,2-Diphenylacetylene | 1,3,4-Triphenylisoquinoline | 85 |
| 2 | N-(2-iodobenzylidene)-t-butylamine | 1-Phenyl-1-propyne | 4-Methyl-1,3-diphenylisoquinoline | 92 |
| 3 | N-(5-methoxy-2-iodobenzylidene)-t-butylamine | 1-Phenyl-1-hexyne | 4-Butyl-6-methoxy-1,3-diphenylisoquinoline | 88 |
| 4 | N-(2-iodobenzylidene)-t-butylamine | 4-Octyne | 3,4-Dipropyl-1-phenylisoquinoline | 76 |
| 5 | N-(2-iodobenzylidene)-t-butylamine | 1-(p-Tolyl)-1-propyne | 4-Methyl-1-phenyl-3-(p-tolyl)isoquinoline | 95 |
Table 2: Representative yields for the Larock iminoannulation synthesis of 3,4-disubstituted isoquinolines. Data compiled from[4][5].
Applications in Drug Development and Materials Science
The ability to synthesize a diverse library of 3-substituted isoquinolines using these palladium-catalyzed methods is of paramount importance for drug discovery and development. The isoquinoline core is a key pharmacophore in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties. These synthetic routes allow for the systematic modification of substituents on the isoquinoline ring, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
In materials science, the rigid and planar nature of the isoquinoline system, combined with the potential for introducing various functional groups, makes these compounds attractive building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and other functional organic materials. The presented palladium-catalyzed methods provide an efficient means to access novel isoquinoline derivatives with tailored photophysical and electronic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Isoquinolines and Naphthyridines by Electrophilic Ring Closure of Iminoalkynes [organic-chemistry.org]
- 4. Synthesis of isoquinolines and pyridines by the palladium-catalyzed iminoannulation of internal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Synthesis of Isoquinolines and Pyridines by the Palladium- and Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes [organic-chemistry.org]
- 7. An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols [organic-chemistry.org]
Application Notes & Protocols: Multi-Component Reactions for the Synthesis of Functionalized Isoquinolines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isoquinoline scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2] Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[3][4] This document provides detailed application notes and protocols for two distinct MCRs utilized in the synthesis of functionalized isoquinoline derivatives: a transition-metal-free three-component reaction for dihydropyrrolo[2,1-a]isoquinolines and a sequential Ugi/Pictet-Spengler reaction for complex polyheterocycles.
Application Note 1: Transition-Metal-Free, Three-Component Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines
This protocol describes a multicomponent reaction between an isatin, 1,2,3,4-tetrahydroisoquinoline (THIQ), and a terminal alkyne, catalyzed by benzoic acid, to produce N-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines.[5] The reaction proceeds through the formation of a spirooxindole intermediate, followed by the cleavage of the C2–C3 bond in the isatin core to generate an isocyanate. This reactive intermediate is then trapped by a second molecule of THIQ to yield the final product. This method avoids the use of transition metals, offering a greener and more cost-effective synthetic route.[5]
Experimental Protocol
General Procedure for the Synthesis of N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add isatin (1.0 equiv., 0.5 mmol), 1,2,3,4-tetrahydroisoquinoline (2.0 equiv., 1.0 mmol), terminal alkyne (1.0 equiv., 0.5 mmol), and benzoic acid (0.2 equiv., 0.1 mmol).
-
Add toluene (3 mL) as the solvent.
-
Heat the reaction mixture to 90 °C and stir for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel (100-200 mesh) using an ethyl acetate/hexane gradient to afford the pure product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Workflow Diagram
Data Presentation: Substrate Scope and Yields
The versatility of this protocol was demonstrated with various substituted isatins and terminal alkynes. The results are summarized below.[5]
| Entry | Isatin (R¹) | Alkyne (R²) | Product | Yield (%) |
| 1 | H | Phenyl | 7aaa | 86 |
| 2 | 5-Br | Phenyl | 7baa | 81 |
| 3 | 5-Cl | Phenyl | 7caa | 83 |
| 4 | 5-F | Phenyl | 7daa | 79 |
| 5 | 5-Me | Phenyl | 7eaa | 84 |
| 6 | H | 4-Tolyl | 7aba | 85 |
| 7 | H | 4-Methoxyphenyl | 7aca | 82 |
| 8 | H | 4-Chlorophenyl | 7ada | 88 |
Data adapted from a study on the multicomponent synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines.[5]
Application Note 2: Sequential Ugi Four-Component Reaction (4CR) and Pictet-Spengler Cyclization
This protocol details a powerful sequence combining a Ugi four-component reaction with a subsequent Pictet-Spengler cyclization to construct complex, rigid nitrogen-containing polyheterocycles.[6][7] The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines from β-arylethylamines and carbonyl compounds.[8][9] By integrating it with the Ugi MCR, a high degree of molecular diversity can be achieved from simple starting materials. This specific application uses a pyridine-2-carbaldehyde, which, after the Ugi reaction, enables an intramolecular cyclization, followed by a final acid-catalyzed Pictet-Spengler reaction to yield the tetracyclic product.[7]
Experimental Protocol
Step A: Ugi Four-Component Reaction
-
In a vial, dissolve pyridine-2-carbaldehyde (1.0 equiv., 1.0 mmol) and 2-(3,4-dimethoxyphenyl)ethan-1-amine (1.0 equiv., 1.0 mmol) in methanol (2 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add phenylacetic acid (1.0 equiv., 1.0 mmol) and tert-butyl isocyanide (1.2 equiv., 1.2 mmol) to the mixture.
-
Seal the vial and stir the reaction at room temperature for 48 hours.
-
After completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography (Ethyl Acetate/Hexane) to yield the Ugi product intermediate.
Step B: Pictet-Spengler Cyclization
-
Dissolve the purified Ugi product (1.0 equiv., 0.5 mmol) in high-concentration methanesulfonic acid (2 mL).
-
Stir the solution at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a beaker containing ice water and basify with a saturated sodium bicarbonate solution until pH ~8.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final tetracyclic isoquinoline derivative.
Logical Relationship Diagram
Data Presentation: Representative Yields
This sequence is effective for electron-rich phenylethylamines, leading to good yields of the corresponding tetracyclic products.[7]
| Entry | Amine Component | Ugi Intermediate Yield (%) | Pictet-Spengler Product | Final Yield (%) |
| 1 | 2-Phenylethylamine | 75 | 7a | 35 |
| 2 | 2-(4-Methoxyphenyl)ethylamine | 81 | 7f | 90 |
| 3 | 2-(3,4-Dimethoxyphenyl)ethylamine | 85 | 7h | 82 |
Yields are representative for the described reaction sequence.[7]
Application in Drug Discovery: Inhibition of Pro-inflammatory Cytokines
Functionalized isoquinolines are known to possess a range of biological activities, including anti-inflammatory effects.[2][10] Certain synthetic isoquinoline derivatives have shown the ability to inhibit the production of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and various interleukins (e.g., IL-1β, IL-6).[2][10] The mechanism often involves the modulation of key signaling pathways involved in the inflammatory response. The diverse scaffolds generated by MCRs provide a rich source of novel compounds for screening against such targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight [mdpi.com]
- 3. Recent progress in metal assisted multicomponent reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. organicreactions.org [organicreactions.org]
- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Hydroxyisoquinoline Derivatives in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-hydroxyisoquinoline derivatives in the design and development of novel anticancer agents. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways they modulate.
Introduction to this compound Derivatives in Oncology
The isoquinoline scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds with a wide range of pharmacological properties.[1][2] Within this class, this compound derivatives have emerged as a privileged scaffold in medicinal chemistry for the development of anticancer drugs.[3] Their therapeutic potential stems from their ability to interact with various molecular targets crucial for cancer cell proliferation, survival, and metastasis. These derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes like poly(ADP-ribose) polymerase (PARP) and various protein kinases, interference with DNA topoisomerases, and the induction of programmed cell death (apoptosis).[4][5][6] The versatility of the this compound core allows for extensive chemical modification, enabling the fine-tuning of their potency, selectivity, and pharmacokinetic properties.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of this compound and related isoquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the reported in vitro activities of selected derivatives.
Table 1: Cytotoxicity of Phenyl-Substituted Tetrahydroisoquinoline (THIQ) Derivatives [4]
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 15b | MDA-MB-231 (Triple-Negative Breast Cancer) | 22 | - | - |
| 15c | U251 (Glioblastoma Multiforme) | 36 | Temozolomide | 176.5 |
| 15c | MDA-MB-231 (Triple-Negative Breast Cancer) | 21 | Doxorubicin | 0.28 |
Table 2: Antiproliferative Activity of a 3-Acyl Isoquinolin-1(2H)-one Derivative [4]
| Compound | Cancer Cell Line | IC50 Range (µM) | Reference Compound |
| 8 | Breast Cancer Cell Lines | 2.4 - 5.7 | 5-Fluorouracil |
Table 3: Antiproliferative Activity of a Benzo[7]indolo[3,4-c]isoquinoline Derivative [4]
| Compound | Cancer Cell Lines | Mean GI50 (nM) |
| 3 | Panel of Human Cancer Cell Lines | 39 |
Table 4: PARP Inhibitory Activity of Dihydroisoquinolone Derivatives
| Compound | PARP1 IC50 (µM) | PARP2 IC50 (µM) |
| 1a | 13 | 0.8 |
| 1b | 9.0 | 0.15 |
| 2 | 13.9 | 1.5 |
Table 5: KRas Inhibitory and Anti-Angiogenesis Activity of Tetrahydroisoquinoline (THIQ) Derivatives [8]
| Compound | Activity | IC50 (µM) |
| GM-3-18 | KRas Inhibition (Colon Cancer Cell Lines) | 0.9 - 10.7 |
| GM-3-121 | Anti-Angiogenesis | 1.72 |
Table 6: Kinase Inhibitory Activity of Tetrahydrothieno[2,3-c]isoquinoline Derivatives [7]
| Compound | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 7e | CDK2 | 0.149 | Roscovitine | 0.380 |
| 8d | DHFR | 0.199 | Methotrexate | 0.131 |
Table 7: Antiproliferative and Proapoptotic Activity of Isoquinoline Derivatives in Ovarian Cancer [9]
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| B01002 | SKOV3 | 7.65 |
| C26001 | SKOV3 | 11.68 |
Key Mechanisms of Action and Signaling Pathways
This compound derivatives exert their anticancer effects by modulating several critical cellular pathways. Understanding these mechanisms is essential for rational drug design and patient selection.
PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient.[6] Inhibition of PARP in these "BRCA-mutant" cells leads to the accumulation of unrepaired DNA damage, resulting in cell death through a concept known as synthetic lethality.[6][10] Several 3,4-dihydroisoquinol-1-one derivatives have been designed as potent PARP inhibitors.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 9. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 3-Hydroxyisoquinoline Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 3-Hydroxyisoquinoline.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis and purification of this compound, offering potential causes and solutions.
Synthesis Troubleshooting
Problem 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. Extend the reaction time if necessary. |
| Suboptimal Reaction Temperature | Ensure the reaction is conducted at the optimal temperature as specified in the protocol. Use a calibrated thermometer and a stable heating source. |
| Poor Quality Reagents | Use high-purity, dry reagents and solvents. Impurities or moisture can interfere with the reaction. |
| Inefficient Cyclization (Pomeranz-Fritsch) | The choice and concentration of the acid catalyst are critical. While concentrated sulfuric acid is common, it can cause charring. Consider alternative catalysts like polyphosphoric acid (PPA) or Lewis acids for specific substrates. |
| Side Reactions | Formation of byproducts can reduce the yield of the desired product. See the "Common Side Reactions" FAQ for more details. |
Problem 2: Formation of a Dark Tar-like Substance
| Potential Cause | Suggested Solution |
| Decomposition at High Temperatures | Avoid excessive heating. Use a controlled temperature bath and monitor the internal reaction temperature closely. |
| Strongly Acidic Conditions | Highly concentrated acids can lead to polymerization and charring of organic materials. Use the recommended concentration of the acid catalyst. |
| Air Oxidation | Some intermediates or the final product may be sensitive to air oxidation, especially at elevated temperatures. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Purification Troubleshooting
Problem 3: Difficulty in Purifying this compound by Recrystallization
| Potential Cause | Suggested Solution |
| "Oiling Out" of the Product | This occurs when the solute's melting point is lower than the solvent's boiling point, or when the product is highly impure. Choose a solvent with a lower boiling point or use a solvent pair. A preliminary purification by column chromatography may be necessary for very impure samples. |
| Poor Crystal Formation | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of pure this compound. |
| Low Recovery of Pure Product | Avoid using an excessive amount of solvent for recrystallization. Ensure the solution is fully saturated at the boiling point and allowed to cool slowly. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Problem 4: Inefficient Separation by Column Chromatography
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System (Eluent) | Determine an optimal solvent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation. A gradient elution may be necessary to separate compounds with very different polarities. |
| Poorly Packed Column | Ensure the silica gel is packed uniformly without any cracks or air bubbles to prevent channeling of the eluent and poor separation. |
| Overloading the Column | The amount of crude material should not exceed the separation capacity of the column. As a general rule, use a silica gel to crude product weight ratio of at least 30:1. |
| Co-elution of Impurities | If impurities have similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different solvent system. |
Frequently Asked Questions (FAQs)
Synthesis FAQs
Q1: What are the most common synthetic routes to this compound?
A1: The most common methods include the Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal, and variations of this method.[1] Alternative routes, such as the cyclization of substituted phenylacetic acid derivatives, are also employed.
Q2: I'm using the Pomeranz-Fritsch reaction. What are the critical parameters to control for a successful synthesis?
A2: Key parameters for the Pomeranz-Fritsch synthesis include:
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Acid Catalyst: The choice and concentration of the acid are crucial. Concentrated sulfuric acid is traditional, but can lead to side reactions.
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Temperature: The reaction often requires heating, but excessive temperatures can cause decomposition.
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Reaction Time: The optimal reaction time should be determined by monitoring the reaction's progress, for instance by TLC.
Q3: What are some common side reactions in this compound synthesis?
A3: In syntheses like the Pomeranz-Fritsch reaction, potential side reactions can include the formation of oxazole byproducts, incomplete cyclization, and polymerization or charring of starting materials under harsh acidic conditions.
Purification FAQs
Q4: What is a good solvent for the recrystallization of this compound?
A4: While the ideal solvent should be determined experimentally, polar solvents are often good candidates for recrystallizing polar compounds like this compound. A common technique is to use a solvent pair, such as ethanol/water or methanol/water, where the compound is soluble in the first solvent and insoluble in the second.[2]
Q5: How can I monitor the purity of this compound during purification?
A5: Thin Layer Chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture and the collected fractions on a TLC plate, you can visualize the separation of the desired product from impurities. The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Synthesis of this compound via Pomeranz-Fritsch Reaction (General Protocol)
This is a general protocol and may require optimization for specific substrates and scales.
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Schiff Base Formation: A benzaldehyde derivative is condensed with an aminoacetaldehyde acetal, typically by heating in a suitable solvent with azeotropic removal of water.
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Cyclization: The resulting Schiff base is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heated to induce cyclization.
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Work-up: The reaction mixture is carefully quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.
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Isolation: The crude product is collected by filtration, washed with water, and dried.
Purification by Recrystallization (General Protocol)
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Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold.
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Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.
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Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. If the solution is colored, treat with activated charcoal before this filtration.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
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Collection: Collect the purified crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
References
Optimizing reaction conditions for Bischler-Napieralski synthesis of isoquinolines
Welcome to the technical support center for the Bischler-Napieralski synthesis of isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides or β-arylethylcarbamates.[1][2] The reaction is typically conducted under acidic conditions with a dehydrating agent.[1] The resulting 3,4-dihydroisoquinolines can then be oxidized to form the corresponding aromatic isoquinolines.[1][2]
Q2: What are the most common dehydrating agents used in this synthesis?
Commonly used dehydrating and condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and zinc chloride (ZnCl₂).[1][3] For substrates that have aromatic rings without electron-donating groups, a combination of P₂O₅ in refluxing POCl₃ is often more effective.[1][4] Milder and more modern reagents include triflic anhydride (Tf₂O).[1][5]
Q3: What is the general mechanism of the Bischler-Napieralski reaction?
The reaction is believed to proceed through one of two main pathways, depending on the reaction conditions.[1] One mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate, which then cyclizes and eliminates to form the dihydroisoquinoline.[1] The other pathway proceeds through a highly electrophilic nitrilium ion intermediate that is trapped by the electron-rich aromatic ring to cyclize.[1] Current understanding suggests that the reaction conditions can influence which mechanism is predominant.[1]
Q4: Why is an electron-rich aromatic ring important for this reaction?
The cyclization step of the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[4][5] Therefore, the presence of electron-donating groups on the aromatic ring of the β-phenylethylamide starting material increases its nucleophilicity, facilitating the electrophilic attack and leading to higher yields and milder reaction conditions.[3][4][5] Conversely, electron-withdrawing groups hinder the reaction.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the Bischler-Napieralski synthesis in a question-and-answer format.
Q5: My reaction is not proceeding, or the yield of the desired dihydroisoquinoline is very low. What are the potential causes and solutions?
Low or no yield can be attributed to several factors. The following table summarizes a troubleshooting strategy.
| Potential Cause | Recommended Troubleshooting Steps |
| Insufficiently activated aromatic ring | The reaction is an electrophilic aromatic substitution and is sensitive to the electronic nature of the aromatic ring.[2] Ensure your substrate has electron-donating groups. For less reactive substrates, consider using a stronger dehydrating agent like P₂O₅ in refluxing POCl₃ or a more modern, milder protocol using Tf₂O and 2-chloropyridine.[2][5] |
| Inadequate dehydrating agent | For less reactive substrates, POCl₃ alone may not be sufficient.[2] A stronger dehydrating agent such as P₂O₅ in refluxing POCl₃, or polyphosphoric acid (PPA) can be more effective.[5] |
| Moisture in the reaction | The reagents used are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Suboptimal reaction temperature | If the reaction is sluggish, consider increasing the temperature by switching to a higher-boiling solvent (e.g., from toluene to xylene).[2] Monitor the reaction by TLC or LC-MS to find the optimal temperature. |
| Decomposition of starting material or product | Prolonged reaction times at high temperatures can lead to decomposition.[1] Monitor the reaction progress to determine the optimal reaction time and avoid overheating.[1] |
Q6: I am observing a significant amount of a styrene derivative as a side product. What is this, and how can I minimize its formation?
The formation of a styrene derivative is a common side reaction known as a retro-Ritter reaction.[4] This occurs when the nitrilium ion intermediate fragments, which is more likely when the resulting styrene is highly conjugated.[2]
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Solution 1: Use of Nitrile Solvent: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product. However, some nitriles can be expensive.
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Solution 2: Milder Conditions: Employing milder reaction conditions, such as the use of triflic anhydride (Tf₂O) with 2-chloropyridine at lower temperatures, can suppress this side reaction.[2]
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Solution 3: Alternative Reagents: Using oxalyl chloride to form an N-acyliminium intermediate can avoid the fragmentation that leads to the styrene byproduct.[4]
Q7: The reaction has produced an unexpected regioisomer. Why did this happen?
Cyclization may occur at an alternative, electronically favorable position on the aromatic ring, influenced by the substitution pattern.[2] In some cases, particularly with P₂O₅, an ipso-attack can occur, leading to a spiro intermediate that then rearranges to form an unexpected product.[1][6] To address this, you may need to modify the activating groups on your starting material to direct the cyclization to the desired position.[2] Using POCl₃ alone has been noted to favor the "normal" product in some instances.[1]
Q8: My reaction mixture has turned into a thick, unmanageable tar. What can I do to prevent this?
Tar formation can occur due to polymerization, especially at high temperatures or with extended reaction times.[1]
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Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature may be beneficial.[1]
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Reaction Time: Monitor the reaction closely using TLC or LC-MS and work it up as soon as the starting material has been consumed to prevent decomposition.[1]
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Solvent: Ensure you are using enough solvent to maintain a stirrable mixture.[1]
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This is a general guideline and may require optimization for specific substrates.[1]
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To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
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Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.[1]
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Dropwise, add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents).[1] This addition can be exothermic, so cooling in an ice bath may be necessary.[1]
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After the addition is complete, heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[1]
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully quench the reaction by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.[1]
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Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).[1]
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Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.[1]
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Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
This method allows for milder reaction conditions.[1]
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Dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM).[1]
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Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[1]
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Cool the mixture to a low temperature (e.g., -20°C).[1]
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Slowly add triflic anhydride (Tf₂O) (1.25 equiv).[1]
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Allow the reaction to stir at a low temperature and then warm to 0°C or room temperature, monitoring the progress by TLC or LC-MS.[1]
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Upon completion, work up the reaction by quenching with a basic solution and performing a subsequent extraction as described in the previous protocol.[1]
Data Presentation
Table 1: Comparison of Common Reaction Conditions
| Parameter | POCl₃ Protocol | Tf₂O Protocol |
| Dehydrating Agent | Phosphorus oxychloride (POCl₃) | Triflic anhydride (Tf₂O) |
| Equivalents of Agent | 1.1 - 5.0 | 1.25 |
| Base | Not typically used | 2-chloropyridine (2.0 equiv) |
| Solvent | DCM, Toluene, Acetonitrile | Dichloromethane (DCM) |
| Temperature | Reflux | -20°C to Room Temperature |
| Reaction Time | 1 - 24 hours | Varies, monitor by TLC/LC-MS |
Visualizations
Caption: Troubleshooting workflow for the Bischler-Napieralski synthesis.
Caption: Generalized mechanism of the Bischler-Napieralski synthesis.
References
Troubleshooting fluorescence quenching of 3-Hydroxyisoquinoline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing fluorescence quenching issues encountered during experiments with 3-Hydroxyisoquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is not fluorescing or showing significantly lower fluorescence than expected. What are the common causes?
Several factors can contribute to diminished fluorescence intensity. These can be broadly categorized as issues related to the compound's integrity, environmental factors, and the presence of quenching agents. Specific causes include:
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Compound Degradation: Improper storage (e.g., exposure to light, high temperatures) can lead to photodegradation and loss of fluorescence.[1] Always check the compound's purity and handle it according to the supplier's recommendations.
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Solvent Effects: The choice of solvent significantly impacts fluorescence quantum yield. The polarity, viscosity, and hydrogen-bonding capacity of the solvent can alter the electronic states of the fluorophore.
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pH of the Solution: The protonation state of the isoquinoline nitrogen and the hydroxyl group can dramatically affect fluorescence. The fluorescence of quinoline derivatives can often be enhanced by protonation under acidic conditions.
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Concentration Effects: At high concentrations, self-quenching or aggregation-caused quenching (ACQ) can occur, leading to a decrease in fluorescence intensity.[2][3][4]
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Presence of Quenchers: Contaminants in the solvent, buffer components, or the sample itself can act as fluorescence quenchers. Common quenchers include dissolved oxygen, heavy metal ions, and halide ions.[5][6][7]
Q2: What are the primary mechanisms of fluorescence quenching that can affect my experiments?
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. The main mechanisms are:
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Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, resulting in non-radiative decay to the ground state. This process is dependent on the concentration of the quencher and the temperature of the solution.
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Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.
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Förster Resonance Energy Transfer (FRET): This is a distance-dependent energy transfer from an excited donor fluorophore to a suitable acceptor molecule.
Q3: Can dissolved oxygen in my solvent be the cause of fluorescence quenching?
Yes, molecular oxygen is a well-known and efficient collisional quencher for a wide range of fluorophores, including heterocyclic compounds. It can promote intersystem crossing to the triplet state, which is often non-radiative. If you suspect oxygen quenching, degassing the solution by bubbling with an inert gas like nitrogen or argon can help restore fluorescence intensity.
Q4: How do heavy metal ions affect the fluorescence of this compound derivatives?
Heavy metal ions are common quenchers of fluorescence.[6][7][8] The quenching mechanism can involve electron transfer, energy transfer, or the formation of a non-fluorescent complex. The efficiency of quenching depends on the specific metal ion and the coordination sites on the this compound derivative. For instance, ions like Cu²⁺, Fe³⁺, and Hg²⁺ are known to be effective quenchers for many fluorophores.[6][7]
Q5: I am observing a gradual decrease in fluorescence intensity during my measurements. What could be the reason?
This phenomenon is likely due to photobleaching or photodegradation , where the fluorophore is irreversibly damaged by the excitation light.[1][9] To mitigate this:
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Reduce the intensity of the excitation light.
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Minimize the sample's exposure time to the light source.
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Use a fresh sample for each measurement if possible.
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In microscopy applications, consider using an anti-fade reagent.
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | - Verify that the excitation and emission wavelengths are set correctly for your specific this compound derivative. - Ensure the spectrometer's detector gain is set appropriately. Too low a gain will result in a weak signal. |
| Compound Degradation | - Check the compound's storage conditions and age. - Prepare a fresh stock solution from a new vial if available. - Run a quick purity check (e.g., TLC, HPLC) if degradation is suspected. |
| Inappropriate Solvent | - Test the fluorescence of your compound in a range of solvents with varying polarities. - Consult the literature for recommended solvents for similar isoquinoline derivatives. |
| Incorrect pH | - Measure the pH of your solution. - Perform a pH titration to determine the optimal pH range for maximum fluorescence. Acidic conditions often enhance the fluorescence of quinoline-type compounds. |
| Concentration Too Low | - Prepare a series of dilutions to ensure the concentration is within the linear detection range of the instrument. |
Problem 2: Fluorescence Quenching Observed
| Potential Quencher | Identification and Troubleshooting |
| Dissolved Oxygen | - Test: Degas a portion of your sample with nitrogen or argon for 10-15 minutes and compare its fluorescence to the non-degassed sample. An increase in fluorescence indicates oxygen quenching. - Solution: Perform all measurements with degassed solutions. |
| Heavy Metal Ion Contamination | - Test: Add a chelating agent like EDTA to your sample. If fluorescence is restored, metal ion quenching is likely. - Solution: Use high-purity solvents and reagents. Clean all glassware thoroughly.[6][7][8][10] |
| Halide Ions (Cl⁻, Br⁻, I⁻) | - Test: If your buffer contains halides, prepare a similar buffer with a non-quenching anion (e.g., phosphate, acetate) and compare the fluorescence. The quenching efficiency typically follows the order I⁻ > Br⁻ > Cl⁻.[5][11][12] - Solution: Avoid using buffers with high concentrations of quenching halides if possible. |
| Nitro Compounds | - Test: If your sample matrix contains nitro-aromatic compounds, they can act as potent quenchers through an electron transfer mechanism.[13][14] - Solution: Purify your sample to remove these contaminants. |
| Aggregation | - Test: Measure the fluorescence at different concentrations. If the intensity does not increase linearly with concentration and starts to decrease at higher concentrations, aggregation-caused quenching is likely.[2][3][4] - Solution: Work at lower concentrations. Use a solvent that better solvates the derivative. |
Data Presentation
Table 1: Common Quenchers for Isoquinoline and Quinoline Derivatives and Their Quenching Mechanisms.
| Quencher Class | Specific Examples | Predominant Quenching Mechanism |
| Heavy Metal Ions | Cu²⁺, Fe³⁺, Hg²⁺, Ni²⁺, Co²⁺ | Static and Dynamic (Electron/Energy Transfer)[6][7] |
| Halide Ions | I⁻, Br⁻, Cl⁻ | Collisional (Dynamic) Quenching (Heavy Atom Effect, Electron Transfer)[5][11][12] |
| Dissolved Oxygen | O₂ | Collisional (Dynamic) Quenching (Intersystem Crossing) |
| Nitro Compounds | Nitrobenzene derivatives | Electron Transfer[13][14] |
Experimental Protocols
Protocol 1: General Procedure for Fluorescence Measurement
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Instrument Warm-up: Turn on the spectrofluorometer and allow the light source (typically a Xenon lamp) to warm up for at least 30 minutes to ensure stable output.
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Sample Preparation:
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Prepare a stock solution of the this compound derivative in a high-purity, spectroscopy-grade solvent.
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Prepare a series of dilutions from the stock solution in the desired experimental buffer or solvent. Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
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Prepare a "blank" sample containing only the solvent or buffer.
-
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Instrument Settings:
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Set the optimal excitation wavelength (λex) and record the emission spectrum over a relevant wavelength range (λem).
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Optimize the excitation and emission slit widths to maximize the signal-to-noise ratio without saturating the detector.
-
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Measurement:
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First, record the emission spectrum of the blank sample and subtract it from the sample spectra to correct for background fluorescence.
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Measure the fluorescence emission spectra of your samples.
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Record the fluorescence intensity at the emission maximum.
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Protocol 2: Troubleshooting Quenching by a Suspected Contaminant
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Baseline Measurement: Prepare your this compound derivative in a pure solvent or buffer and record its fluorescence spectrum as a baseline.
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Spiking Experiment: Add a small, known amount of the suspected quenching agent to the solution.
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Fluorescence Measurement: Record the fluorescence spectrum again. A decrease in fluorescence intensity confirms a quenching interaction.
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Stern-Volmer Analysis (for Dynamic Quenching):
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Prepare a series of samples with a fixed concentration of the fluorophore and varying concentrations of the quencher.
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Measure the fluorescence intensity (F) for each sample and the intensity in the absence of the quencher (F₀).
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Plot F₀/F versus the quencher concentration [Q].
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A linear plot indicates that a single type of quenching (dynamic or static) is occurring. The slope of this line is the Stern-Volmer constant (KSV).
-
Visualizations
Caption: A workflow diagram for troubleshooting low fluorescence signals.
Caption: Key mechanisms of dynamic and static fluorescence quenching.
References
- 1. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescence emission originated from the H-aggregated cyanine dye with chiral gemini surfactant assemblies having a narrow absorption band and a remarkably large Stokes shift - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies | MDPI [mdpi.com]
- 9. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies of the effect of halide ions on the fluorescence of quinine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nathan.instras.com [nathan.instras.com]
- 14. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Identification and removal of byproducts in 3-Hydroxyisoquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the identification and removal of byproducts during the synthesis of 3-Hydroxyisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is commonly synthesized via the Pomeranz-Fritsch reaction. This method involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a substituted benzaldehyde and an aminoacetal.[1][2][3] Another approach involves a one-pot aryne acyl-alkylation/condensation procedure starting from β-ketoesters.
Q2: What are the potential byproducts in the Pomeranz-Fritsch synthesis of this compound?
A2: Based on the reaction mechanism, several byproducts can be anticipated:
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Unreacted Starting Materials: Residual benzaldehyde derivatives and aminoacetaldehyde acetals.
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Incomplete Cyclization Products: Intermediates such as the Schiff base (benzalaminoacetal) may remain if the cyclization is not complete.
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Over-alkylation or other side reactions: Depending on the specific starting materials and reaction conditions, other minor impurities may form.
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Polymeric Materials: Under strong acidic conditions, polymerization of starting materials or intermediates can occur.
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product and byproducts. This allows for optimization of reaction time to maximize the yield of the desired product and minimize impurity formation.
Q4: What are the recommended analytical techniques for identifying byproducts?
A4: A combination of chromatographic and spectroscopic methods is recommended for the unambiguous identification of byproducts:
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to separate the main product from impurities.
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Mass Spectrometry (MS): Helps in determining the molecular weight of the byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the byproducts, allowing for their definitive identification.
Troubleshooting Guide
| Issue | Potential Cause | Identification Method | Removal Strategy |
| Low Yield of this compound | Incomplete reaction. | TLC analysis showing significant amounts of starting materials. | Increase reaction time or temperature. Ensure the catalyst is active. |
| Degradation of the product. | Appearance of multiple unidentified spots on TLC. | Use milder reaction conditions or a different acid catalyst. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of various byproducts. | HPLC, LC-MS, and NMR of the crude product. | Column chromatography is the primary method for separating the desired product from impurities. |
| Purified Product is Colored | Presence of colored impurities. | UV-Vis spectroscopy can help identify chromophoric impurities. | Recrystallization or treatment with activated carbon can remove colored impurities. |
| Broad or Unresolved Peaks in HPLC | Poor separation conditions. | Optimize the HPLC method by changing the mobile phase composition, gradient, or column type. | |
| Co-elution of impurities. | LC-MS can help identify if multiple components are present under a single HPLC peak. | Modify the HPLC method or use an orthogonal purification technique like preparative TLC. | |
| Unexpected Signals in NMR Spectrum | Presence of residual solvents or byproducts. | Comparison of the spectrum with known solvent peaks and expected product signals.[4][5] | Further purification by column chromatography or recrystallization. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Cotton wool
-
Collection tubes
Procedure:
-
Column Preparation:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton wool at the bottom of the column.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase upon solvent addition.
-
Wash the column with the initial elution solvent (e.g., 100% hexane).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. The optimal solvent system should be determined beforehand by TLC analysis.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A typical mobile phase would be a gradient of acetonitrile and water, both containing a small amount of an acid like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (determined by the UV spectrum of this compound).
-
Run a gradient elution, for example, starting with a low percentage of acetonitrile and increasing it over time to elute all components.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the this compound by determining the percentage of the area of the main peak relative to the total area of all peaks.
-
Visualizations
References
Technical Support Center: Purification of Polar 3-Hydroxyisoquinoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar 3-hydroxyisoquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: My polar this compound derivative is highly retained on the silica gel column, even with highly polar solvent systems. What should I do?
A1: This is a common issue with polar compounds containing functional groups like hydroxyl and a basic nitrogen atom, which interact strongly with the acidic silica gel. Here are several strategies to address this:
-
Solvent System Modification: Add a small percentage of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Common choices include triethylamine (TEA) or ammonium hydroxide. For instance, a mobile phase of dichloromethane (DCM) and methanol (MeOH) can be modified with 0.1-1% TEA.
-
Alternative Stationary Phases: Consider switching to a less acidic or a different type of stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds.[1] Amine-functionalized or cyano-functionalized silica gel columns also offer different selectivity and can reduce tailing.
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase (RP) chromatography on a C18 or C8 column might be a suitable alternative.
Q2: I am observing significant peak tailing during column chromatography of my this compound derivative. What is the cause and how can I fix it?
A2: Peak tailing is often caused by strong interactions between the basic nitrogen of the isoquinoline ring and the acidic silanol groups on the silica gel surface. To mitigate this:
-
Use of Additives: As mentioned above, adding a small amount of a competitive base like triethylamine or pyridine to the mobile phase can block the active sites on the silica gel, leading to more symmetrical peaks.
-
Deactivation of Silica Gel: You can pre-treat the silica gel by washing it with a solution of your eluent containing a base (e.g., 1% triethylamine in ethyl acetate) before packing the column.
Q3: Can I use recrystallization to purify my polar this compound derivative?
A3: Recrystallization can be a very effective method for purifying solid polar compounds. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For polar this compound derivatives, consider polar protic solvents like ethanol, methanol, or isopropanol. Sometimes a mixed solvent system, such as ethanol/water or methanol/diethyl ether, can provide the desired solubility profile.
Q4: My compound is soluble in water. How can I extract it into an organic solvent?
A4: For water-soluble basic compounds like many this compound derivatives, you can perform a pH adjustment during liquid-liquid extraction. By basifying the aqueous solution with a base like sodium bicarbonate or sodium hydroxide, you can deprotonate the nitrogen atom, making the compound less polar and more soluble in organic solvents like dichloromethane, chloroform, or ethyl acetate.
Troubleshooting Guides
Problem 1: Poor Separation in Flash Column Chromatography
Symptoms:
-
Co-elution of the desired product with polar impurities.
-
Broad peaks and poor resolution.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | Optimize the mobile phase. If using a standard system like ethyl acetate/hexanes, consider switching to a more polar system like dichloromethane/methanol. A shallow gradient elution can also improve separation. |
| Strong Analyte-Stationary Phase Interaction | Add a basic modifier (0.1-1% triethylamine or ammonium hydroxide) to the eluent to reduce tailing and improve peak shape.[1] |
| Overloading the Column | Reduce the amount of crude material loaded onto the column. As a rule of thumb, the amount of sample should be 1-5% of the mass of the stationary phase. |
| Incorrect Stationary Phase | Switch to an alternative stationary phase such as alumina, or a bonded phase like amino or cyano silica gel. |
Problem 2: Low Recovery from Reversed-Phase HPLC
Symptoms:
-
The desired compound is not detected or the peak area is very small.
-
The compound elutes in the void volume.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Compound is too Polar for RP-HPLC | Consider using a more polar-retentive column, such as an aqueous C18 column or a polar-embedded phase column. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for highly polar compounds. |
| Inappropriate Mobile Phase pH | For ionizable compounds, the pH of the mobile phase can significantly affect retention. For basic compounds like 3-hydroxyisoquinolines, using a mobile phase with a higher pH (e.g., using an ammonium formate buffer at pH 8) can increase retention. |
| Lack of a Suitable Counter-ion | For some basic compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve peak shape and retention. |
Experimental Protocols
Case Study: Purification of 4-amino-3-hydroxyisoquinoline
This section provides a detailed methodology for the purification of a hypothetical polar this compound derivative, 4-amino-3-hydroxyisoquinoline, using flash column chromatography.
1. Flash Column Chromatography Protocol
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of 0% to 10% methanol in dichloromethane containing 0.5% triethylamine.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane/methanol. Adsorb the sample onto a small amount of silica gel and dry it under vacuum.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (100% dichloromethane with 0.5% TEA) and pack the column.
-
Loading: Carefully add the dried sample-adsorbed silica gel to the top of the packed column.
-
Elution: Start the elution with 100% dichloromethane with 0.5% TEA and gradually increase the methanol concentration. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Crude Product Mass | 1.2 g |
| Purity of Crude Product (by HPLC) | 75% |
| Mass of Purified Product | 0.85 g |
| Yield | 94% (based on theoretical pure product in crude) |
| Purity of Final Product (by HPLC) | >98% |
2. Reversed-Phase HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-60% B
-
25-30 min: 60% B
-
30-31 min: 60-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in Methanol
Visualizations
Caption: Workflow for the purification of 4-amino-3-hydroxyisoquinoline.
Caption: Troubleshooting logic for flash chromatography issues.
References
Improving the quantum yield of 3-Hydroxyisoquinoline-based fluorophores
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working to improve the quantum yield of 3-hydroxyisoquinoline-based fluorophores.
Frequently Asked Questions (FAQs)
Q1: What is the significance of a high quantum yield for a fluorophore?
A1: The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield signifies a brighter fluorophore, which is essential for sensitive detection in various applications, including cellular imaging, high-throughput screening, and diagnostics. The overall brightness of a fluorophore is determined by the product of its molar extinction coefficient and its quantum yield.[1]
Q2: What are the primary factors influencing the quantum yield of this compound-based fluorophores?
A2: The quantum yield of these fluorophores is influenced by several key factors:
-
Molecular Structure and Rigidity: The rigidity of the molecular structure plays a crucial role. Increased structural rigidity can limit non-radiative decay pathways, thus enhancing the quantum yield.
-
Excited-State Intramolecular Proton Transfer (ESIPT): The ESIPT process is a key characteristic of many this compound derivatives. The efficiency of this process, which involves the transfer of a proton in the excited state, can significantly impact the fluorescence properties, including the Stokes shift and quantum yield.
-
Substituent Effects: The electronic nature and position of substituents on the isoquinoline core can dramatically alter the quantum yield by influencing the ESIPT process and the electronic properties of the molecule.[2][3]
-
Presence of Quenchers: Substances like molecular oxygen or heavy atoms can deactivate the excited state, leading to a lower quantum yield.[4]
-
Aggregation: At high concentrations, fluorophores can form aggregates, which often results in self-quenching and a reduced quantum yield.[4]
Q3: How does Excited-State Intramolecular Proton Transfer (ESIPT) affect the fluorescence of this compound?
A3: In this compound and its derivatives, ESIPT is a photochemical reaction where a proton is transferred from the hydroxyl group to the nitrogen atom of the isoquinoline ring in the excited state. This process leads to the formation of a transient keto-tautomer, which is responsible for the fluorescence emission. This phenomenon typically results in a large Stokes shift, which is the difference between the absorption and emission maxima. The efficiency of the ESIPT process is a critical determinant of the fluorescence quantum yield.
Q4: What is a reliable method for measuring the fluorescence quantum yield?
A4: The comparative method is a widely used and reliable technique for measuring fluorescence quantum yield.[9] This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The calculation takes into account the integrated fluorescence intensities, the absorbance at the excitation wavelength, and the refractive indices of the solvents for both the sample and the standard.[10][11][12][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving the quantum yield of this compound-based fluorophores.
Issue 1: Low or No Fluorescence Observed After Synthesis
Q: I've synthesized a new this compound derivative, but it exhibits very weak or no fluorescence. What are the possible causes and how can I troubleshoot this?
A: Low fluorescence can stem from several factors. Follow this workflow to diagnose the issue:
Caption: Troubleshooting workflow for low fluorescence.
-
Step 1: Verify Purity: Impurities from the synthesis can act as quenchers. Confirm the purity and identity of your compound using techniques like NMR, mass spectrometry, and HPLC.
-
Step 3: Check for Aggregation: High concentrations can lead to aggregation-caused quenching (ACQ).[4] Prepare a dilution series and measure the fluorescence at each concentration. If fluorescence increases with dilution, aggregation is likely the issue.
-
Step 4: Degas the Solvent: Dissolved molecular oxygen is a common fluorescence quencher.[4] Degas your solvent by bubbling with an inert gas like nitrogen or argon before measurement.
-
Step 5: Re-evaluate the Molecular Design: If the above steps do not improve the fluorescence, the molecular design itself may favor non-radiative decay pathways. Consider modifications to the structure, such as introducing groups that increase rigidity or favorably alter the electronic landscape for ESIPT.
Issue 2: Inconsistent Quantum Yield Measurements
Q: I am getting inconsistent and non-reproducible quantum yield values for my fluorophore. What could be going wrong?
A: Inconsistent quantum yield measurements are often due to experimental setup and sample preparation.[1][14]
Caption: Troubleshooting inconsistent quantum yield measurements.
-
Inner Filter Effects: Ensure the absorbance of your sample and standard at the excitation wavelength is low, typically below 0.1, to avoid inner filter effects which can lead to underestimation of the quantum yield.[9]
-
Standard Selection and Preparation: Use a well-characterized fluorescence standard with a known and reliable quantum yield.[10] The standard should ideally absorb at the same excitation wavelength and emit in a similar spectral region as your sample.
-
Instrumental Parameters: Maintain identical experimental conditions (e.g., excitation wavelength, slit widths, detector settings) for both the sample and the standard measurements.[10]
-
Cuvette Matching: Use the same cuvette for both sample and standard measurements, or ensure you are using a matched set of cuvettes. Cleanliness is also critical.
-
Photobleaching: Check for photostability by measuring the fluorescence intensity over time. If the intensity decreases, your sample may be photobleaching. Reduce the excitation intensity or exposure time if possible.
Data Presentation
Table 1: Photophysical Properties of Selected this compound Derivatives
| Compound | Solvent | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| 1-(isoquinolin-3-yl)azetidin-2-one | 0.1 M H₂SO₄ | 335 | 409 | 74 | 0.963 | [15] |
| 1-(isoquinolin-3-yl)pyrrolidin-2-one | 0.1 M H₂SO₄ | 338 | 392 | 54 | 0.732 | [15] |
| 1-(isoquinolin-3-yl)piperidin-2-one | 0.1 M H₂SO₄ | 336 | 412 | 76 | 0.389 | [15] |
| Hypothetical 3,6-disubstituted isoquinoline | - | 405 | 490 | 85 | 0.60 | [15] |
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Measurement
This protocol outlines the comparative method for determining the fluorescence quantum yield of a this compound derivative using a known standard.
Caption: Workflow for relative quantum yield measurement.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvents
-
Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)
-
Your synthesized this compound derivative
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the standard and your sample in the desired solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is within the range of approximately 0.02 to 0.1.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the chosen excitation wavelength (λex).
-
Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same λex and instrument settings (e.g., slit widths) for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at λex.
-
The plot should yield a straight line for each series. Determine the gradient (slope) of these lines.
-
Calculate the quantum yield of your sample (Φx) using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²)
Where:
-
Φₓ = Quantum yield of the sample
-
Φₛₜ = Quantum yield of the standard
-
Gradₓ = Gradient of the plot for the sample
-
Gradₛₜ = Gradient of the plot for the standard
-
nₓ = Refractive index of the sample's solvent
-
nₛₜ = Refractive index of the standard's solvent
-
-
Protocol 2: Synthesis of a 3-Aryl-Substituted Isoquinoline via Suzuki Coupling
This protocol provides a general method for introducing an aryl group at the 3-position of a bromo-substituted isoquinoline scaffold, a common strategy to tune the photophysical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Tuning ESIPT fluorophores into dual emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. madridge.org [madridge.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 11. norlab.com [norlab.com]
- 12. shimadzu.com [shimadzu.com]
- 13. edinst.com [edinst.com]
- 14. physicsforums.com [physicsforums.com]
- 15. benchchem.com [benchchem.com]
Overcoming poor solubility of 3-Hydroxyisoquinoline in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 3-Hydroxyisoquinoline in organic solvents.
Troubleshooting Guide: Overcoming Poor Solubility
Issue: this compound fails to dissolve completely in a chosen organic solvent.
Question: I am unable to dissolve this compound in my desired organic solvent at the required concentration. What steps can I take?
Answer:
The poor solubility of this compound in certain organic solvents is a common challenge. The following steps can be taken to address this issue, starting with the simplest methods:
-
Particle Size Reduction: The dissolution rate of a compound is influenced by its particle size.[1][2][3][4] Grinding the solid this compound into a finer powder using a mortar and pestle can increase the surface area available for solvent interaction, potentially improving the dissolution rate.[1][2]
-
Heating: Gently heating the solvent while stirring can increase the kinetic energy of the system and often enhances the solubility of a solid. However, it is crucial to ensure that this compound is thermally stable at the applied temperature to prevent degradation.
-
Sonication: Applying ultrasonic energy can help to break down agglomerates of the solid particles and facilitate dissolution.
-
Solvent Selection & Co-solvency: If the initial solvent choice is not effective, consulting a solvent miscibility chart and considering the polarity of this compound can guide the selection of a more suitable solvent.[5] Often, a mixture of solvents (a co-solvent system) can be more effective than a single solvent.[1][3] For instance, adding a small amount of a polar co-solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a less polar solvent might improve solubility.
-
pH Adjustment: For acidic or basic compounds, altering the pH of the solution can significantly impact solubility.[1][3] Since this compound has both a hydroxyl group and a nitrogen atom, its solubility can be pH-dependent. For use in aqueous-organic mixtures, adjusting the pH might be a viable strategy.
Issue: this compound precipitates out of solution over time.
Question: My this compound dissolved initially, but now I see solid particles forming in the solution. Why is this happening and how can I prevent it?
Answer:
Precipitation after initial dissolution can be attributed to several factors:
-
Supersaturation: The initial conditions (e.g., heating) may have allowed for the formation of a supersaturated solution, which is thermodynamically unstable. Upon cooling or over time, the excess solute will precipitate out.
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of the compound, leading to precipitation.
-
Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of this compound beyond its solubility limit.
-
Introduction of Impurities: The presence of impurities can sometimes act as nucleation sites for precipitation.
To prevent precipitation:
-
Prepare solutions at the intended experimental temperature.
-
Ensure containers are tightly sealed to prevent solvent evaporation.
-
Filter the solution after dissolution to remove any undissolved particles or impurities.
-
Consider using a co-solvent system to create a more stable solution.
Frequently Asked Questions (FAQs)
Q1: Is there a comprehensive list of solvents and their corresponding solubility for this compound?
A1: While extensive, experimentally determined public data on the solubility of this compound in a wide range of organic solvents is limited. However, based on its chemical structure (containing both polar and non-polar regions), its solubility is expected to vary across different solvents. The following table provides illustrative solubility data to guide initial solvent screening. Note: These values are hypothetical and should be experimentally verified.
| Solvent | Polarity Index | Illustrative Solubility (mg/mL) at 25°C |
| Water | 10.2 | < 0.1 |
| Methanol | 5.1 | 5 - 10 |
| Ethanol | 4.3 | 2 - 5 |
| Acetone | 4.3 | 1 - 2 |
| Dichloromethane | 3.1 | 0.5 - 1 |
| Toluene | 2.4 | < 0.5 |
| Hexane | 0.1 | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 |
| N,N-Dimethylformamide (DMF) | 6.4 | > 30 |
Q2: What are some advanced techniques to enhance the solubility of this compound for formulation development?
A2: For more significant solubility enhancement, particularly in pharmaceutical applications, several advanced methods can be employed:
-
Solid Dispersions: This involves dispersing this compound in an inert hydrophilic carrier matrix at the solid state.[1][4][6] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).
-
Inclusion Complexation: Utilizing host molecules like cyclodextrins can encapsulate the poorly soluble guest molecule (this compound), thereby increasing its apparent solubility in aqueous media.[1][2]
-
Micronization and Nanonization: Reducing the particle size to the micrometer or nanometer range can significantly increase the surface area and dissolution rate.[1][2][3]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their solubility in aqueous or mixed solvent systems.[2][4]
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol outlines the standard shake-flask method to determine the thermodynamic equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Scintillation vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This extended mixing time allows the system to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Quantification:
-
Gravimetric Method: Accurately weigh a known volume of the filtered solution, evaporate the solvent, and then weigh the remaining solid.
-
Chromatographic/Spectroscopic Method: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a pre-validated HPLC or UV-Vis method with a calibration curve.
-
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance the solubility of this compound.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
A common solvent for both the compound and the carrier (e.g., Methanol)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Prepare solutions of this compound and the hydrophilic carrier (e.g., in a 1:4 drug-to-carrier ratio by weight) in a sufficient volume of the common solvent. Ensure both components are fully dissolved.
-
Mixing: Combine the two solutions and mix thoroughly.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and gentle heating. Continue until a solid film or powder is formed.
-
Drying: Transfer the resulting solid to a vacuum oven and dry at a controlled temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Characterization: The resulting solid dispersion can be characterized for its dissolution properties and compared to the pure this compound.
Visualizations
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Preventing degradation of 3-Hydroxyisoquinoline during functionalization
Welcome to the technical support center for the functionalization of 3-hydroxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the chemical modification of this versatile scaffold. Below you will find detailed information on preventing degradation, protecting group strategies, and optimized protocols for common functionalization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound starting material appears to be degrading or showing inconsistent solubility. What could be the cause?
A1: this compound exists in a tautomeric equilibrium between the hydroxy (lactim) form and the isoquinolin-3(2H)-one (lactam) form.[1] The predominant tautomer is highly dependent on the solvent. In non-hydroxylic solvents like ether, the hydroxy form is favored, while in water, the lactam form predominates.[1] This can affect its solubility and reactivity.
-
Troubleshooting:
-
Ensure your starting material is pure and dry.
-
Be mindful of the solvent used for your reaction. The choice of solvent can influence which tautomer is present and thus affect the reaction outcome.
-
For reactions where the hydroxyl group is intended to react, using a non-hydroxylic, aprotic solvent is generally recommended to favor the hydroxy tautomer.
-
Q2: I am observing low yields and formation of side products during the O-alkylation of this compound. How can I improve my reaction?
A2: Low yields in O-alkylation, such as in the Williamson ether synthesis, can be due to several factors including competing N-alkylation of the lactam tautomer, steric hindrance, or inadequate reaction conditions.
-
Troubleshooting:
-
Protect the nitrogen: To prevent N-alkylation, consider protecting the nitrogen atom of the isoquinoline ring, especially if the reaction conditions are harsh.
-
Choice of base: Use a suitable base to deprotonate the hydroxyl group. Stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF are often effective.
-
Reaction conditions: Ensure anhydrous conditions as water can promote the lactam tautomer. The reaction may require heating, but excessive temperatures can lead to degradation.
-
Alternative methods: For sterically hindered alcohols, the Mitsunobu reaction can be a milder and more effective alternative for etherification.[2][3][4]
-
Q3: My esterification of this compound is not proceeding to completion. What can I do?
A3: Incomplete esterification can be due to the equilibrium nature of the reaction or suboptimal catalytic activity.
-
Troubleshooting:
-
Water removal: Use a method to remove water as it is formed to drive the equilibrium towards the ester product. This can be achieved by azeotropic distillation with a Dean-Stark apparatus.
-
Catalyst: Ensure you are using an effective acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
-
Activating agents: For difficult esterifications, consider using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Q4: I am having trouble with palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) on a this compound derivative. What are the key parameters to consider?
A4: The success of cross-coupling reactions on heteroaromatic compounds can be sensitive to the choice of catalyst, ligands, base, and solvent. The hydroxyl group can also interfere with the catalytic cycle.
-
Troubleshooting:
-
Protecting the hydroxyl group: The acidic proton of the hydroxyl group can react with the organometallic reagents or the base, leading to catalyst deactivation or side reactions. Protecting the hydroxyl group as an ether (e.g., methyl, benzyl) or a silyl ether is highly recommended.
-
Catalyst and ligand screening: The choice of palladium catalyst and ligand is crucial. For Suzuki couplings, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. For Sonogashira couplings, a copper(I) co-catalyst is often required.
-
Base selection: The base plays a critical role in the catalytic cycle. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides. The choice of base should be compatible with your substrate and other reagents.
-
Solvent: Aprotic solvents like dioxane, THF, or toluene, often with the addition of water in the case of Suzuki reactions, are typically used. Ensure the solvent is degassed to prevent oxidation of the catalyst.
-
Protecting Group Strategies
To prevent unwanted side reactions and degradation during the functionalization of other parts of the this compound molecule, protection of the hydroxyl group is often necessary. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability |
| Methyl (Me) | Methyl iodide, K₂CO₃, acetone | BBr₃, CH₂Cl₂ | Stable to most reaction conditions except strong acids and demethylating agents. |
| Benzyl (Bn) | Benzyl bromide, NaH, THF | H₂, Pd/C | Stable to a wide range of conditions but can be removed by catalytic hydrogenation. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole, DMF | Tetrabutylammonium fluoride (TBAF), THF | Stable to basic and weakly acidic conditions. Cleaved by fluoride ions or strong acids. |
| Acetyl (Ac) | Acetic anhydride, pyridine | K₂CO₃, methanol | Stable to acidic conditions but readily cleaved under basic conditions. |
Experimental Protocols
General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol describes the methylation of this compound.
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 3.0 eq).
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 3-methoxyisoquinoline.
General Procedure for O-Acylation (Esterification)
This protocol outlines the acetylation of this compound.
-
Dissolve this compound (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield isoquinolin-3-yl acetate.
General Procedure for Suzuki Cross-Coupling of a Protected this compound Derivative
This protocol describes the Suzuki coupling of a 3-O-protected-bromo-isoquinoline with a boronic acid.
-
In a Schlenk flask, combine the 3-O-protected-bromo-isoquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Scale-up considerations for the synthesis of 3-Hydroxyisoquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 3-hydroxyisoquinoline, with a focus on scale-up considerations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges in the synthesis of this compound, covering issues from reaction setup to product purification, with a special emphasis on scaling up the process.
Reaction & Synthesis Troubleshooting
Question 1: My reaction yield is significantly lower than reported in the literature for the aryne-based synthesis of this compound. What are the potential causes?
Answer: Low yields in the one-pot aryne acyl-alkylation/condensation synthesis can stem from several factors, particularly as the scale increases. Here are the most common culprits and how to troubleshoot them:
-
Moisture and Air Sensitivity: Aryne intermediates are highly reactive and sensitive to moisture and oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents and reagents should be freshly dried and degassed.
-
Quality of Reagents: The purity of the β-ketoester and the aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) is critical. Impurities can interfere with the reaction, leading to side products. Verify the purity of your starting materials using techniques like NMR or GC-MS.
-
Inefficient Aryne Formation: The generation of the aryne intermediate may be incomplete. This can be due to an insufficient amount of the fluoride source (e.g., CsF) or the use of a less active fluoride salt. Ensure the fluoride source is anhydrous and finely powdered for maximum reactivity.
-
Poor Temperature Control: The reaction can be exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, causing decomposition of the aryne intermediate or the desired product.[1] Use a reactor with efficient cooling and monitor the internal temperature closely.
Question 2: I am observing the formation of significant byproducts during the synthesis. How can I improve the reaction's selectivity?
Answer: The formation of byproducts is a common issue, especially when scaling up. Key areas to investigate include:
-
Stoichiometry of Reactants: Incorrect stoichiometry can lead to side reactions. Carefully control the addition of all reagents. At a larger scale, ensure that mixing is efficient to avoid localized excesses of any one reactant.
-
Reaction Temperature: As mentioned, temperature control is crucial. Running the reaction at the lower end of the recommended temperature range can sometimes improve selectivity by minimizing side reactions that have a higher activation energy.
-
Alternative Reaction Pathways: In the Bischler-Napieralski reaction, a potential side reaction is the retro-Ritter reaction, which can form styrenes.[2] This is more likely with certain substrates and at higher temperatures. Careful selection of the cyclizing agent and temperature can mitigate this.
Scale-Up Considerations
Question 3: We are scaling up the synthesis of this compound from a 1 g scale to a 100 g scale. What are the primary challenges we should anticipate?
Answer: Scaling up a chemical synthesis is not always a linear process. Key challenges include:
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[1] This can lead to poor temperature control and an increased risk of runaway reactions. It is essential to use a reactor with adequate cooling capacity and to consider a controlled rate of reagent addition to manage the exotherm.
-
Mixing Efficiency: Achieving homogenous mixing in a large reactor is more difficult than in a small flask.[1] Poor mixing can lead to localized "hot spots" and concentration gradients, resulting in lower yields and increased byproduct formation. The type of agitator and its speed are critical parameters to optimize.
-
Phase Transitions and Material Handling: At a larger scale, handling solids (like CsF) and viscous reaction mixtures can be challenging. Ensure that the equipment is suitable for the physical properties of the materials being processed.
-
Thermal Safety: Exothermic reactions pose a greater risk at scale. A thermal hazard assessment should be conducted to understand the potential for a runaway reaction. This may involve techniques like reaction calorimetry to measure the heat of reaction and the rate of heat generation.
Question 4: How does the choice of synthetic route impact the scalability of this compound production?
Answer: The choice of synthetic route has significant implications for scale-up.
-
One-Pot Aryne Synthesis: This modern route is often favored for its efficiency.[3][4] However, the high reactivity of arynes and the need for stringent anhydrous conditions can present challenges in a large-scale manufacturing environment.
-
Bischler-Napieralski and Pictet-Spengler Reactions: These are more traditional methods for synthesizing the isoquinoline core.[2][5][6][7][8] While they may involve harsher reagents (e.g., POCl₃, strong acids) and higher temperatures, the technologies for handling these conditions at an industrial scale are well-established. However, these multi-step syntheses can be less atom-economical and generate more waste.
Purification Troubleshooting
Question 5: I am having difficulty purifying this compound at a larger scale. Column chromatography is not practical. What are my options?
Answer: Large-scale purification requires different strategies from lab-scale purification.
-
Recrystallization: This is one of the most effective methods for purifying crystalline solids at a large scale. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures or are insoluble.
-
Slurry Washes: If a suitable recrystallization solvent cannot be found, washing the crude product with a solvent in which it is sparingly soluble can be an effective way to remove more soluble impurities.
-
pH Adjustment and Extraction: Since this compound has both acidic (hydroxyl group) and basic (nitrogen atom) properties, it may be possible to purify it by adjusting the pH of a solution to selectively precipitate the product or extract it into an aqueous or organic phase.
Data Presentation
The following tables provide a hypothetical comparison of reaction parameters and outcomes when scaling up the synthesis of this compound via the one-pot aryne method. These values are illustrative and will vary depending on the specific equipment and conditions used.
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Reaction Vessel | 100 mL Round Bottom Flask | 5 L Jacketed Glass Reactor |
| Inert Atmosphere | Argon balloon | Continuous Argon purge |
| Stirring | Magnetic stirrer bar | Overhead mechanical stirrer |
| Reagent Addition | Manual via syringe | Automated syringe pump |
| Temperature Control | Oil bath | Circulating fluid in reactor jacket |
| Reaction Time | 2-4 hours | 4-8 hours |
Table 2: Comparison of Yield and Purity at Different Scales
| Scale | Typical Yield Range | Typical Purity (before purification) | Common Impurities |
| Lab Scale (1 g) | 75-85% | >95% | Unreacted starting materials |
| Pilot Scale (100 g) | 65-75% | 90-95% | Unreacted starting materials, dimers, decomposition products |
Experimental Protocols
Key Experiment: One-Pot Aryne Acyl-Alkylation/Condensation for this compound (Lab Scale)
This protocol is adapted from the literature for a laboratory-scale synthesis.[4]
Materials:
-
β-ketoester (e.g., methyl acetoacetate, 1.0 eq)
-
2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.1 eq)
-
Cesium fluoride (CsF, 2.5 eq)
-
Anhydrous acetonitrile (MeCN)
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add finely ground, anhydrous CsF.
-
Add anhydrous acetonitrile and stir the suspension vigorously.
-
In a separate flame-dried flask, dissolve the β-ketoester and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in anhydrous acetonitrile.
-
Add the solution of the β-ketoester and aryne precursor dropwise to the CsF suspension at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, add ammonium hydroxide to the reaction mixture and stir for an additional 1 hour.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Scale-Up Considerations Workflow
Caption: Key considerations for scaling up the synthesis process.
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Pictet Spengler synthesis of isoquinoline [quimicaorganica.org]
Technical Support Center: Optimizing HPLC for 3-Hydroxyisoquinoline Purity Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-Hydroxyisoquinoline purity.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to HPLC analysis?
Understanding the properties of this compound is the first step in developing a robust HPLC method.[1] Key properties include its molecular formula (C₉H₇NO) and molecular weight (145.16 g/mol ).[2] It appears as a white to yellow or orange crystalline powder with a melting point of approximately 192-194 °C.[2][3] Its structure, containing both a hydroxyl group and a heterocyclic nitrogen, means its ionization state is pH-dependent, a critical factor in reversed-phase HPLC.[1][4]
Q2: What is a recommended starting point for an HPLC method for this compound purity analysis?
A reversed-phase HPLC (RP-HPLC) method is most common for a moderately polar compound like this compound.[1] A good starting point would be a C18 column, as it is versatile and achieves most reversed-phase separations.[5] A gradient elution using a mobile phase of water and acetonitrile (both with a small amount of acid like 0.1% TFA or formic acid) is recommended to ensure elution of the main peak and any potential impurities.[6]
Q3: How should I prepare the mobile phase and sample for analysis?
For reliable results, always use HPLC-grade solvents.[4] The mobile phase should be filtered and degassed to prevent baseline noise and pump issues.[7][8] If using a buffer, ensure its pH is at least one unit away from the analyte's pKa to maintain a consistent ionization state and achieve reproducible retention times.[4][5] The sample should be dissolved in a solvent that is compatible with, and ideally weaker than, the initial mobile phase composition to ensure good peak shape.[9][10] Filtering the sample before injection can prevent blockage of column frits.[11]
HPLC Method Protocol: Purity of this compound
This protocol provides a general framework for the purity analysis of this compound. Optimization will be required based on the specific impurities and instrumentation used.
Objective: To determine the purity of a this compound sample and quantify any related impurities.
Materials:
-
This compound reference standard and sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
0.45 µm solvent filters
-
0.22 µm syringe filters for sample
Instrumentation & Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC or UHPLC system with UV Detector | Standard equipment for purity analysis. |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | A widely used stationary phase providing good retention for aromatic compounds. |
| Mobile Phase A | Water with 0.1% TFA | TFA acts as an ion-pairing agent to improve peak shape for basic compounds.[6] |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Common organic solvent in RP-HPLC.[6] |
| Gradient Elution | 5% B to 95% B over 20 minutes, then hold for 5 min | A broad gradient helps to elute compounds with a wide range of polarities.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a consistent temperature improves retention time reproducibility.[10] |
| Detection (UV) | 220 nm or 254 nm | Wavelengths where many aromatic compounds absorb. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted to avoid column overload.[11] |
| Sample Diluent | Mobile Phase A / Water:Acetonitrile (95:5) | Ensures compatibility with the initial mobile phase conditions to prevent peak distortion.[9] |
| Sample Conc. | 0.5 mg/mL | A starting concentration; should be adjusted to be within the linear range of the detector. |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B. Filter each through a 0.45 µm solvent filter and degas for at least 15 minutes using sonication or an online degasser.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to achieve a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Analysis: Inject a blank (diluent), followed by the reference standard, and then the sample.
-
Data Processing: Integrate the peaks in the chromatograms. Calculate the purity of the this compound sample by area percent normalization.
Experimental Workflow Diagram
Caption: Workflow for HPLC method development and analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions between the basic nitrogen of the analyte and acidic silanol groups on the column packing.[13][14] 2. Column overload.[13] 3. Mismatch between sample solvent and mobile phase.[9] 4. Column void or blocked frit.[13][15] | 1. Adjust mobile phase pH using a buffer (e.g., phosphate, formate) to suppress silanol ionization (lower pH) or ensure the analyte is in a single ionic state.[13] 2. Reduce sample concentration or injection volume.[11] 3. Dissolve the sample in the initial mobile phase or a weaker solvent.[9] 4. Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column.[15] |
| Peak Fronting | 1. Column overload.[11] 2. Sample solvent is much stronger than the mobile phase.[10] | 1. Dilute the sample. 2. Prepare the sample in a weaker solvent. |
| Split Peaks | 1. Partially blocked column inlet frit.[9] 2. Column void or channeling in the packing bed.[13] 3. Mismatch between sample solvent and mobile phase.[10] | 1. Replace the column inlet frit or reverse-flush the column. 2. Replace the column. 3. Ensure the sample solvent is compatible with and not significantly stronger than the mobile phase.[10] |
| Retention Time Shifts | 1. Change in mobile phase composition.[10] 2. Fluctuation in column temperature.[10] 3. Column aging or degradation.[10] 4. Inadequate system equilibration time. | 1. Prepare fresh mobile phase, ensuring accurate measurements. Use an online degasser. 2. Use a column oven to maintain a stable temperature.[10] 3. Replace the column. Use a guard column to extend column life. 4. Ensure the column is fully equilibrated before starting the injection sequence. |
| High Backpressure | 1. Blockage in the system (e.g., tubing, inline filter, guard column, or column frit).[16] 2. Mobile phase precipitation (e.g., buffer salt in high organic). | 1. Systematically disconnect components (starting from the detector and moving backward) to locate the blockage. Replace the blocked part.[9] 2. Ensure buffer concentration is compatible with the organic solvent range in your gradient. |
| Baseline Noise/Drift | 1. Air bubbles in the pump or detector.[8][17] 2. Contaminated or degrading mobile phase.[8] 3. Leaking pump seals or fittings.[16] 4. Detector lamp failing. | 1. Degas the mobile phase and purge the pump.[7][16] 2. Prepare fresh mobile phase.[10] 3. Check for leaks and tighten fittings or replace seals.[16][17] 4. Check lamp energy and replace if necessary. |
Troubleshooting Logic Diagram for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. gyanvihar.org [gyanvihar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 99 7651-81-2 [sigmaaldrich.com]
- 4. asianjpr.com [asianjpr.com]
- 5. Developing HPLC Methods [sigmaaldrich.com]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mastelf.com [mastelf.com]
- 8. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. uhplcs.com [uhplcs.com]
- 11. restek.com [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. waters.com [waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. labcompare.com [labcompare.com]
- 17. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
Validation & Comparative
A Comparative Guide: 3-Hydroxyisoquinoline vs. 8-Hydroxyquinoline as Fluorescent Sensors for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
The sensitive and selective detection of metal ions is crucial across various scientific disciplines, from environmental monitoring to understanding biological processes and drug development. Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity, real-time detection, and the potential for bioimaging. Among the myriad of fluorophores, heterocyclic compounds containing hydroxyl and nitrogen donor atoms have proven to be particularly effective. This guide provides an objective comparison of two such compounds: the well-established 8-hydroxyquinoline (8-HQ) and the less-explored 3-hydroxyisoquinoline, as fluorescent sensors for metal ions.
Introduction to the Fluorophores
8-Hydroxyquinoline (8-HQ) , also known as oxine, is a versatile and widely studied chelating agent. Its ability to form stable, fluorescent complexes with a multitude of metal ions has made it a cornerstone in the development of fluorescent sensors. The fluorescence of 8-HQ itself is typically weak due to an excited-state intramolecular proton transfer (ESIPT) process.[1] Upon chelation with a metal ion, this process is often inhibited, leading to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).[1]
This compound is an isomer of 8-HQ and also possesses a hydroxyl group and a nitrogen atom within its bicyclic structure, suggesting its potential as a chelating agent and fluorescent sensor. However, it has been significantly less investigated for this application compared to 8-HQ. This guide will synthesize the available data to provide a comparative overview of its potential.
Performance Comparison
Quantitative data for the performance of 8-hydroxyquinoline and its derivatives as fluorescent sensors for various metal ions are abundant in the scientific literature. In contrast, specific experimental data for this compound as a metal ion sensor is limited. The following tables summarize the available data to facilitate a direct comparison.
Table 1: Performance Characteristics of 8-Hydroxyquinoline-Based Fluorescent Sensors for Various Metal Ions
| Analyte | Sensor | Detection Method | Limit of Detection (LOD) | Solvent/Medium | Reference |
| Al³⁺ | Schiff base of 8-hydroxyquinoline and isatin derivative | Fluorescence | 7.38 x 10⁻⁶ M | EtOH/H₂O (1:99, v/v) | [2] |
| Fe²⁺ | Schiff base of 8-hydroxyquinoline and isatin derivative | Colorimetric | 4.24 x 10⁻⁷ M | EtOH/THF (99:1, v/v) | [2] |
| Fe³⁺ | Schiff base of 8-hydroxyquinoline and isatin derivative | Colorimetric | 5.60 x 10⁻⁷ M | EtOH/THF (99:1, v/v) | [2] |
| Fe³⁺ | Quinoline derivative | Fluorescence Quenching | 8.67 x 10⁻⁵ M | Not Specified | [3] |
| Zn²⁺ | 8-Hydroxyquinoline derivative | Fluorescence | Not Specified | Not Specified | [4] |
| Cd²⁺ | 8-Hydroxyquinoline derivative | Fluorescence | Not Specified | Not Specified | [4] |
Table 2: Performance Characteristics of this compound-Based Fluorescent Sensors for Metal Ions
| Analyte | Sensor | Detection Method | Limit of Detection (LOD) | Solvent/Medium | Reference |
| Cu²⁺ | 3-(2-hydroxyphenyl)imidazo[5,1-a]isoquinoline | Colorimetric and Fluorescence | Not Specified | CH₃CN/aqueous HEPES-buffer | [5] |
Note: The lack of extensive data for this compound highlights a significant research gap and an opportunity for future investigations.
Signaling Pathways and Experimental Workflows
The signaling mechanism of these sensors typically involves the interaction of the fluorophore with the target metal ion, leading to a measurable change in its photophysical properties.
The experimental workflow for evaluating the performance of these fluorescent sensors typically involves a series of spectroscopic measurements.
Experimental Protocols
Synthesis of 8-Hydroxyquinoline-Based Sensors (General Procedure)
A common method for synthesizing derivatives of 8-hydroxyquinoline involves the condensation reaction between 8-hydroxyquinoline-2-carbaldehyde and a primary amine to form a Schiff base.
Materials:
-
8-hydroxyquinoline-2-carbaldehyde
-
Primary amine (e.g., an aniline derivative)
-
Anhydrous toluene or ethanol
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve 8-hydroxyquinoline-2-carbaldehyde (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.
-
In a separate vial, dissolve the primary amine (1 equivalent) in the same solvent.
-
Add the amine solution to the flask containing the 8-hydroxyquinoline-2-carbaldehyde solution.
-
Stir the mixture under an inert atmosphere and heat to reflux for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
After cooling to room temperature, the solvent is typically removed under reduced pressure.
-
The resulting solid product can be purified by recrystallization or column chromatography.
General Protocol for Metal Ion Detection using Fluorescence Spectroscopy
Materials:
-
Synthesized fluorescent sensor
-
Spectroscopic grade solvent (e.g., DMSO, ethanol, acetonitrile, water)
-
Stock solutions of various metal ion salts (e.g., chlorides or nitrates)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent sensor (e.g., 1 mM) in a suitable solvent.
-
Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in the same solvent or in water.
-
-
Selectivity Study:
-
In a quartz cuvette, place a dilute solution of the sensor (e.g., 10 µM).
-
Record the fluorescence emission spectrum.
-
Sequentially add a specific amount (e.g., 2-10 equivalents) of different metal ion solutions to the sensor solution and record the fluorescence spectrum after each addition.
-
-
Fluorescence Titration (for Sensitivity and Binding Constant):
-
To a cuvette containing the sensor solution at a fixed concentration, incrementally add small aliquots of the stock solution of the target metal ion.
-
Record the fluorescence spectrum after each addition, ensuring the system has reached equilibrium.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank (sensor solution without metal ion) and S is the slope of the calibration curve at low concentrations.[6]
-
The binding constant (K) can be determined by fitting the titration data to a suitable binding model (e.g., Benesi-Hildebrand equation).
-
Comparative Analysis
The logical relationship for comparing these two fluorophores as metal ion sensors is based on key performance metrics.
8-Hydroxyquinoline:
-
Selectivity: A vast number of 8-HQ derivatives have been synthesized to achieve high selectivity for specific metal ions, including Zn²⁺, Al³⁺, Fe³⁺, and Cu²⁺.[2][3][4]
-
Sensitivity: Many 8-HQ based sensors exhibit low limits of detection, often in the micromolar to nanomolar range.[2]
-
Signaling Mechanism: The fluorescence "turn-on" mechanism upon metal binding is a significant advantage, providing a clear signal against a low background.[1]
-
Synthesis: The synthesis of 8-HQ derivatives is well-established, with numerous straightforward synthetic routes available.
This compound:
-
Selectivity and Sensitivity: The available literature strongly suggests the potential for this compound derivatives to act as selective fluorescent sensors, as demonstrated by a derivative showing specificity for Cu²⁺.[5] However, a comprehensive evaluation of its selectivity profile and sensitivity towards a broader range of metal ions is currently lacking.
-
Signaling Mechanism: It is plausible that this compound-based sensors would also operate via a CHEF or similar "turn-on" mechanism due to the presence of the hydroxyl and nitrogen donor groups.
-
Synthesis: Synthetic routes to this compound and its derivatives are known, but their adaptation for creating a diverse library of sensors remains an area for exploration.
Conclusion
8-Hydroxyquinoline stands as a highly versatile and extensively validated platform for the design of fluorescent sensors for a wide array of metal ions. Its well-understood coordination chemistry, predictable photophysical responses, and the availability of established synthetic protocols make it a reliable choice for researchers.
This compound, while structurally promising, remains a largely untapped resource in the field of fluorescent metal ion sensing. The limited available data suggests its potential, particularly for ions like Cu²⁺, but a significant body of research is required to fully characterize its capabilities. This presents a compelling opportunity for the development of novel sensors with potentially unique selectivity and sensitivity profiles. For researchers and drug development professionals, 8-hydroxyquinoline offers a proven and robust starting point, while this compound represents a frontier for innovation and discovery in the design of next-generation fluorescent chemosensors.
References
- 1. ours.ou.ac.lk [ours.ou.ac.lk]
- 2. Organic small-molecule fluorescent probe-based detection for alkali and alkaline earth metal ions in biological systems - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. “Turn-on” fluorescent sensing with “reactive” probes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Isoquinoline and Quinoline Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quinoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials or received FDA approval.[1][2][3] Their rigid bicyclic systems provide an excellent framework for the orientation of substituents that can engage in key interactions within the ATP-binding site of various kinases. This guide offers a comparative study of isoquinoline and quinoline derivatives as kinase inhibitors, presenting their performance based on experimental data, detailing the methodologies for their evaluation, and visualizing the key signaling pathways they modulate.
Data Presentation: A Quantitative Comparison of Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for a selection of isoquinoline and quinoline derivatives against various protein kinases. These values are crucial indicators of a compound's potency, with lower values signifying greater inhibitory activity.
Table 1: Inhibitory Activity of Isoquinoline Derivatives Against Various Kinases
| Derivative Class | Specific Compound | Target Kinase | IC50 (nM) | Reference |
| Isoquinoline Sulfonamide | Fasudil | ROCK1 | 1,900 | [4] |
| Isoquinoline Sulfonamide | H-89 | PKA | 48 | [4] |
| Isoquinoline Sulfonamide | Y-27632 | ROCK1 | 140 | [4] |
| Pyrazolo[3,4-g]isoquinoline | Compound 1b | Haspin | 57 | [5] |
| Pyrazolo[3,4-g]isoquinoline | Compound 1c | Haspin | 66 | [5] |
| Pyrazolo[3,4-g]isoquinoline | Compound 2c | Haspin | 62 | [5] |
| 1H-Pyrrolo[3,2-g]isoquinoline | Compound 2 | Haspin | 10.1 | [6] |
| 1H-Pyrrolo[3,2-g]isoquinoline | Compound 3 | Haspin | 10.6 | [6] |
| 1H-Pyrrolo[3,2-g]isoquinoline | Compound 8 | Haspin | 15.5 | [6] |
| Isoquinoline-tethered Quinazoline | Compound 14f | HER2 | - | [7] |
Table 2: Inhibitory Activity of Quinoline Derivatives Against Various Kinases
| Derivative Class | Specific Compound | Target Kinase | IC50 (nM) | Ki (nM) | Reference |
| 4-Anilinoquinoline | Compound 47 | EGFR | 490 | - | [1] |
| 3,6-disubstituted quinoline | Compound 26 | c-Met | 9.3 | - | [1] |
| 4,6,7-substituted quinoline | Compound 27 | c-Met | 19 | - | [1] |
| 4,6,7-substituted quinoline | Compound 28 | c-Met | 64 | - | [1] |
| Imidazo[4,5-c]quinoline | Dactolisib | PI3Kα | 0.9 (µM) | - | [1] |
| Imidazo[4,5-c]quinoline | Dactolisib | mTOR | 1.4 (µM) | - | [1] |
| Thieno[3,2-c]quinoline | Compound 41 | PI3K | 1 (µM) | - | [1] |
| Quinoline-2-carboxamide | CP734 | PAK1 | 15.27 (µM) | - | [8] |
| Isoxazolo-quinoline-3,4-dione | Compound 14 | Pim-1 | - | 2.5 | [8] |
| Isoxazolo-quinoline-3,4-dione | Compound 14 | Pim-2 | - | 43.5 | [8] |
| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline | Compound 27 | c-Met | 1.04 | - | [9] |
| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline | Compound 28 | c-Met | 1.86 | - | [9] |
| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline | Compound 29 | c-Met | 0.59 | - | [9] |
| Substituted 4-(3-hydroxyanilino)-quinoline | Compound 24 | RET | - | 3 | [9] |
| Substituted 4-(3-hydroxyanilino)-quinoline | Compound 25 | RET | - | 25 | [9] |
| Substituted 4-(3-hydroxyanilino)-quinoline | Compound 26 | RET | - | 50 | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways frequently targeted by isoquinoline and quinoline-based kinase inhibitors, as well as a generalized workflow for assessing their inhibitory activity.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by kinase inhibitors.
Caption: EGFR signaling pathway and its inhibition by kinase inhibitors.
Caption: General experimental workflow for assessing kinase inhibitor potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are protocols for commonly employed in vitro kinase inhibition assays.
In Vitro Kinase Activity Assay (Luminescence-Based - ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[10]
Objective: To determine the IC50 value of a test compound (isoquinoline or quinoline derivative) against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[10]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.[10]
-
Prepare a "no inhibitor" control using only DMSO.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.[10]
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.[10]
-
-
ADP Detection:
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[10]
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[10]
-
Add 20 µL of Kinase Detection Reagent to each well.[10]
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
In Vitro Kinase Inhibition Assay (Radiometric)
This is a classic method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.[4]
Objective: To determine the IC50 value of a test compound.
Materials:
-
Target protein kinase
-
Specific substrate (protein or peptide)
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
Test compound
-
Kinase reaction buffer
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in the kinase reaction buffer.
-
Include a "no inhibitor" control (vehicle, typically DMSO) and a "no enzyme" control.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a predetermined time.
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
-
Washing:
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.
-
-
Quantification:
-
Place the washed paper in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is directly proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This homogeneous assay format is widely used for high-throughput screening of kinase inhibitors.
Objective: To determine the IC50 value of a test compound.
Materials:
-
Target kinase
-
Biotinylated substrate
-
Europium-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-conjugated fluorophore (e.g., allophycocyanin - APC) (acceptor)
-
ATP
-
Test compound
-
Assay buffer
-
TR-FRET compatible plate reader
Procedure:
-
Kinase Reaction:
-
In a suitable microplate, combine the kinase, biotinylated substrate, ATP, and various concentrations of the test compound.
-
Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
-
Detection:
-
Add a detection mixture containing the Europium-labeled anti-phospho-specific antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate to allow for the formation of the immunocomplex.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[11]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
In the presence of an active kinase, the substrate is phosphorylated, allowing the donor and acceptor to come into close proximity, resulting in a high TR-FRET signal.
-
An inhibitor will prevent phosphorylation, leading to a decrease in the TR-FRET signal.
-
Plot the TR-FRET ratio against the inhibitor concentration to determine the IC50 value.[11]
-
Concluding Remarks
Both isoquinoline and quinoline scaffolds have proven to be exceptionally fruitful starting points for the development of potent and selective kinase inhibitors. The choice between these two core structures is often dictated by the specific kinase being targeted and the desired structure-activity relationship. The data presented in this guide highlights the diversity of kinases that can be targeted by derivatives of these two heterocycles. The detailed experimental protocols provide a foundation for the rigorous evaluation of novel compounds, ensuring data comparability and reproducibility. As our understanding of kinase biology continues to expand, so too will the opportunities for designing the next generation of isoquinoline and quinoline-based therapeutics.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmphs.com [ijmphs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Heterocyclic Compounds in OLED Performance with a Focus on 3-Hydroxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The field of organic light-emitting diodes (OLEDs) is driven by the development of novel organic materials that can achieve high efficiency, long operational stability, and color purity. Heterocyclic compounds form the backbone of many of these materials, serving as emitters, hosts, or charge-transporting layers. This guide provides a comparative analysis of the performance of various classes of heterocyclic compounds in OLEDs, with a special focus on the potential of 3-Hydroxyisoquinoline.
While extensive data exists for established classes of heterocyclic compounds, this guide also highlights the current research gap regarding the application of this compound in OLED devices. Despite its interesting photophysical properties, to date, there is a notable absence of published literature detailing its performance in electroluminescent devices.
Comparative Performance of Heterocyclic Compounds in OLEDs
The following table summarizes the performance of various heterocyclic compounds as emitters or hosts in OLEDs. It is important to note that direct comparison can be challenging due to variations in device architecture, fabrication methods, and testing conditions across different studies.
| Class of Compound | Example Material | Role in OLED | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Emission Color |
| Quinoline Derivatives | Tris(8-hydroxyquinolinato)aluminum (Alq3) | Emitter/Electron Transport | ~1-5% | 3-5 | 1-3 | >10,000 | 3-5 | Green |
| Alq3 Derivatives | Emitter/Host | 4.6%[1] | - | - | - | - | Blue to Green | |
| Isoquinoline Derivatives | This compound | Potential Emitter | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | Blue (in solution) |
| Carbazole Derivatives | BCzB-PPI | Non-doped Emitter | 4.43% | - | - | 11,364 | - | Deep-Blue |
| CZ-2 | Emitter | 9.5%[2] | 20.2 | - | 4104 | - | Greenish-Blue | |
| Py2ICz | Host for TADF emitter | 24.1%[3] | - | - | - | - | Green | |
| Oxadiazole Derivatives | PyOxd-mCz | Host for Phosphorescent Emitter | 20.8% (Blue), 16.4% (Green) | 39.7 (Blue), 55.2 (Green) | - | - | 3.5 | Blue, Green |
| Triazine Derivatives | T2T | Host for Phosphorescent Emitter | 17.5% | - | 59.0 | - | - | Green |
Note: The data presented is a compilation from various sources and device architectures. Direct comparison should be made with caution. "-" indicates data not available in the cited sources.
In-depth Look: this compound
This compound is a nitrogen-containing heterocyclic compound with known fluorescent properties. In solution, it typically exhibits blue fluorescence. Its rigid and planar structure, combined with the presence of both electron-donating (hydroxyl) and electron-withdrawing (imine) functionalities, suggests its potential as a candidate for an emissive material in OLEDs.
However, a comprehensive search of scientific literature and patent databases did not yield any studies reporting the fabrication and performance of OLED devices utilizing this compound as an emitter or host material. This represents a significant knowledge gap and an opportunity for future research. The potential of this compound in OLEDs remains to be experimentally verified.
Experimental Protocols
The following are generalized experimental protocols for the fabrication and characterization of OLEDs, based on common practices found in the literature.
OLED Fabrication (Solution-Processing)
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and annealed at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: The emissive material (e.g., a carbazole derivative) is dissolved in a suitable organic solvent (e.g., chlorobenzene) and spin-coated on top of the HIL. The substrate is then annealed to remove the solvent. For doped systems, the host and guest materials are co-dissolved.
-
Electron Transport Layer (ETL) and Cathode Deposition: The substrates are transferred to a high-vacuum thermal evaporation chamber. A layer of an electron-transporting material (e.g., TPBi) is deposited, followed by a low-work-function metal cathode (e.g., LiF/Al) through a shadow mask to define the active area of the device.
OLED Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical properties of the fabricated OLEDs are measured using a source meter and a calibrated photodiode/spectrometer. The current density and luminance are recorded as a function of the applied voltage.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra of the devices are measured at a constant voltage. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra.
-
Efficiency Calculations:
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Current Efficiency (CE): Calculated as the ratio of luminance (in cd/m²) to the current density (in A/m²).
-
Power Efficiency (PE): Calculated as the ratio of the current efficiency to the operating voltage.
-
Visualizing the OLED Workflow
The following diagrams illustrate the general workflow for OLED fabrication and the fundamental principle of operation.
Caption: A generalized workflow for the fabrication and characterization of an organic light-emitting diode.
Caption: Simplified energy level diagram illustrating the principle of operation in a multilayer OLED.
References
Cross-Validation of Analytical Methods for 3-Hydroxyisoquinoline Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision driven by the specific requirements of the study, including sensitivity, selectivity, and sample matrix complexity. The following table summarizes the anticipated performance characteristics of HPLC-UV and LC-MS/MS for the quantification of 3-Hydroxyisoquinoline.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 5 - 20 ng/mL | 0.05 - 1 ng/mL |
| Limit of Quantification (LOQ) | 20 - 70 ng/mL | 0.2 - 5 ng/mL |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (Recovery %) | 95 - 105% | 98 - 102% |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV absorbance. | High; based on specific precursor-to-product ion transitions, minimizing matrix effects. |
| Cost & Complexity | Lower cost, less complex instrumentation and operation. | Higher initial investment and operational complexity. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for related aromatic and heterocyclic compounds and should be optimized and validated for the specific sample matrix and instrumentation used.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is well-suited for the quantification of this compound in samples with relatively high concentrations and less complex matrices.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical starting point is a 70:30 (v/v) mixture of acidified water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV spectrum of this compound, with expected maxima around 220 nm and 330 nm.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase to achieve a concentration within the expected linear range.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.
-
Precision: Analyze replicate injections of standard solutions at three different concentrations on the same day (intra-day) and on three different days (inter-day).
-
Accuracy: Perform a spike-recovery study by adding known amounts of this compound to a blank matrix extract.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for trace-level quantification of this compound in complex biological or environmental matrices.
Instrumentation:
-
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A suitable C18 or HILIC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule of this compound ([M+H]⁺, m/z 146.16). Product ions for quantification and confirmation will need to be determined by infusing a standard solution and performing a product ion scan.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Sample Preparation:
-
Sample extraction may be required depending on the matrix (e.g., protein precipitation for plasma, solid-phase extraction for water samples).
-
The final extract should be dissolved in a solvent compatible with the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Validation Parameters:
-
Follow a similar validation strategy as for the HPLC-UV method, but with a lower concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the HPLC-UV and LC-MS/MS analytical methods.
Caption: Workflow for this compound quantification using HPLC-UV.
Caption: Workflow for this compound quantification using LC-MS/MS.
The Evolving Landscape of 3-Hydroxyisoquinoline Derivatives: A Comparative Guide to their Structure-Activity Relationship
The 3-hydroxyisoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound derivatives and related isoquinoline analogs, with a particular focus on their anticancer properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals.
Comparative Analysis of Anticancer Activity
The anticancer potential of isoquinoline derivatives has been a significant area of investigation. Variations in substitution on the isoquinoline core and at the 3-position have led to the discovery of compounds with potent cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro anticancer activity (IC50 values) of selected isoquinoline derivatives, providing a basis for comparing their efficacy.
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Biological Activity |
| Compound 7 | 3-arylisoquinoline derivative | HuH7 (Liver Cancer) | 1.93[1] | Topoisomerase I and II inhibitor[1] |
| LM9 (Liver Cancer) | 2.10[1] | |||
| Compound 12 | 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 (Breast Cancer) | >10 (GP 10.72%)¹[2] | Anticancer agent[2] |
| MCF7 (Breast Cancer) | >10 (GP 26.62%)¹[2] | |||
| Compound 10 | 3-(1,3-dimethyl-1H-pyrazol-5-ylamino)isoquinolin-1(2H)-one | A498 (Kidney Cancer) | Lethal effect¹[2] | Anticancer agent[2] |
| SK-MEL-5 (Melanoma) | >10 (GP 25.26%)¹[2] | |||
| Compound 11 | 3-(1,3,5-trimethyl-1H-pyrazol-4-ylamino)isoquinolin-1(2H)-one | SK-MEL-5 (Melanoma) | Lethal effect¹[2] | Anticancer agent[2] |
| A498 (Kidney Cancer) | >10 (GP 25.60%)¹[2] |
¹ For compounds 10, 11, and 12, the activity is reported as Growth Percentage (GP) at a concentration of 10 µM. A GP value less than 100 indicates growth inhibition, while a negative value signifies cell killing.
Key Structure-Activity Relationship Insights
dot
Caption: Key SAR takeaways for isoquinoline derivatives.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following section outlines a standard protocol for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
MTT Assay Protocol for Anticancer Activity Screening
This protocol is adapted from standard procedures for determining the cytotoxic effects of compounds on cancer cell lines.[3][4]
1. Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution to obtain the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
4. Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[3]
-
Read the absorbance at 570 nm or 590 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
dot
References
A Comparative Guide to 3-Hydroxyisoquinoline-Based Probes and Commercial Dyes for Cellular Imaging
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success. This guide provides a comprehensive performance benchmark of emerging 3-Hydroxyisoquinoline-based fluorescent probes against established commercial dyes such as Fluorescein, Rhodamine B, Cyanine (Cy5), and BODIPY dyes. The following sections present quantitative comparisons, detailed experimental protocols, and visual representations of key processes to aid in the informed selection of the most suitable fluorescent probe for your research needs.
Data Presentation: A Side-by-Side Comparison
The performance of a fluorescent probe is multi-faceted, with key parameters including quantum yield (the efficiency of light emission), photostability (resistance to light-induced degradation), and spectral properties. The following tables summarize the key photophysical properties of this compound-based probes and popular commercial dyes. It is important to note that these values can be influenced by the specific molecular structure and the experimental environment, such as the solvent used.
Table 1: Comparison of Fluorescence Quantum Yields (Φ)
| Fluorescent Probe Class | Typical Quantum Yield (Φ) | Solvent/Conditions |
| This compound Derivatives | 0.4 - 0.96 | Varied (Aqueous/Organic) |
| Fluorescein | ~0.92 | 0.1 M NaOH |
| Rhodamine B | ~0.31 - 0.70 | Water, Ethanol |
| Cyanine Dyes (e.g., Cy5) | ~0.20 - 0.28 | Aqueous Buffer |
| BODIPY Dyes | ~0.9 - 1.0 | Non-polar solvents |
Table 2: Comparison of Photostability
| Fluorescent Probe Class | Photostability Metric | Typical Values | Notes |
| This compound Derivatives | Generally reported as high | Qualitative descriptions | Quantitative data is less common in literature |
| Fluorescein | Photobleaching Quantum Yield | 10⁻⁵ - 10⁻⁴ | Prone to photobleaching under intense illumination[1] |
| Rhodamine B | Photobleaching Probability | 10⁻⁷ - 10⁻⁶ | More photostable than fluorescein[2] |
| Cyanine Dyes (e.g., Cy5) | Photobleaching Resistance | Moderate to High | Can be enhanced with additives[3][4] |
| BODIPY Dyes | Photostability | Excellent | Resistant to photobleaching under strong illumination[] |
Mandatory Visualization
To better illustrate the experimental workflows and principles discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of fluorescent probe performance.
Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)
Objective: To determine the fluorescence quantum yield of a test compound relative to a standard with a known quantum yield.
Materials:
-
Test fluorescent probe
-
Reference standard with a known quantum yield (e.g., quinine sulfate, fluorescein)
-
High-purity solvents (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Corrected fluorescence spectrometer
-
1 cm path length quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the test probe and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using the fluorescence spectrometer. The excitation wavelength must be the same for all measurements.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test probe and the reference standard.
-
The quantum yield of the test probe (Φ_X) can be calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the linear plots for the test and standard samples, respectively.
-
η_X and η_ST are the refractive indices of the test and standard solutions (if different solvents are used).
-
-
Protocol 2: Assessment of Photostability
Objective: To quantify the photostability of a fluorescent probe by measuring its photobleaching rate under continuous illumination.
Materials:
-
Fluorescent probe solution or stained cells
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation: Prepare a sample of the fluorescent probe. For in vitro measurements, a solution can be immobilized on a microscope slide. For cellular imaging, cells stained with the probe should be used.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye being tested.
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is crucial to use the same illumination intensity for all dyes being compared.
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased significantly.
-
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.[6]
-
Plot the normalized fluorescence intensity (I/I₀) versus time.
-
From this plot, the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) can be determined. Alternatively, the photobleaching quantum yield can be calculated if the photon flux of the excitation source is known.[7][8]
-
Protocol 3: Live-Cell Imaging
Objective: To visualize the localization and dynamics of a fluorescent probe in living cells.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
Fluorescent probe
-
Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)[6]
-
Fluorescence microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO₂)
-
High-sensitivity camera
Procedure:
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate.
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed cell culture medium to the final working concentration.
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for the optimal time and temperature to allow for probe uptake and localization. This step may require optimization for different probes and cell types.
-
-
Washing (Optional but Recommended):
-
After incubation, gently wash the cells with pre-warmed, probe-free medium or a suitable buffer (e.g., PBS) to remove excess extracellular probe and reduce background fluorescence.[9]
-
-
Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Use the lowest possible excitation light intensity and exposure time that provide a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching.[6][10]
-
Acquire images using the appropriate filter sets for the chosen fluorescent probe.
-
For time-lapse imaging, set the desired time intervals between acquisitions.
-
-
Image Analysis:
-
Use image analysis software to process and analyze the acquired images. This may include background subtraction, intensity measurements, and tracking of fluorescent signals over time.[6]
-
References
- 1. Photobleaching [evidentscientific.com]
- 2. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ibidi.com [ibidi.com]
Comparative DFT analysis of 3-Hydroxyisoquinoline and its isomers
A comparative analysis using Density Functional Theory (DFT) provides crucial insights into the structural, electronic, and thermodynamic properties of 3-Hydroxyisoquinoline and its isomers. This guide offers a detailed comparison, supported by computational data, to aid researchers in understanding the relative stability and reactivity of these compounds. The primary focus is on the tautomeric equilibrium between the hydroxy (lactim) and oxo (lactam) forms, which is a key characteristic of this molecule.
Comparative Analysis of this compound Tautomers
This compound primarily exists in a tautomeric equilibrium between its lactim (enol-like) and lactam (keto-like) forms. The stability of these tautomers is highly dependent on the solvent environment.[1] DFT calculations are instrumental in quantifying the energy differences and electronic properties of these isomers.
Data Presentation: Calculated Properties of Tautomers
The following table summarizes key quantitative data obtained from DFT calculations for the lactim and lactam tautomers of this compound. For context, calculated values for the parent isoquinoline molecule are also included.
| Property | Isoquinoline | This compound (Lactim) | 3-Isoquinolone (Lactam) |
| HOMO Energy (eV) | -5.581[2][3] | Data not available in search results | Data not available in search results |
| LUMO Energy (eV) | 1.801[2][3] | Data not available in search results | Data not available in search results |
| HOMO-LUMO Gap (eV) | 3.78[2][3] | Lower than Lactam (expected) | Higher than Lactim (expected) |
| Dipole Moment (Debye) | 2.004[2][3] | Data not available in search results | Data not available in search results |
| Relative Stability | N/A | More stable in non-hydroxylic solvents[1] | More stable in water[1] |
Note: Specific energy values for the tautomers were not available in the initial search results, but their relative stabilities and expected trends are noted.
Logical and Experimental Workflow
The tautomerization process and the general workflow for a DFT analysis can be visualized to better understand the relationships and procedures involved.
Caption: Tautomeric equilibrium between the lactim and lactam forms.
Caption: General workflow for a comparative DFT analysis.
Experimental and Computational Protocols
The methodologies employed in the DFT analysis of isoquinoline and its derivatives are crucial for the reproducibility and validity of the results.
Computational Details
A common approach for the DFT analysis of isoquinoline derivatives involves the following steps:
-
Geometry Optimization: The molecular structures of the isomers are optimized to find the lowest energy conformation. This is typically performed using a functional like B3LYP combined with a basis set such as 6-31G* or a more extensive one like 6-311++G(d,p).[2][4]
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data like zero-point vibrational energy (ZPVE).
-
Property Calculations: Once the optimized geometries are obtained, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken charge analysis.[5]
-
Solvent Effects: To model the influence of different solvents on tautomeric stability, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed.
Software
The calculations are typically carried out using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS. Analysis of the output, including visualization of orbitals and vibrational modes, is often done with software like GaussView or Multiwfn.[3]
Discussion and Conclusion
DFT studies consistently show that for this compound, the lactam (3-isoquinolone) form is generally more stable, particularly in polar, protic solvents like water, while the lactim (this compound) form is favored in non-hydroxylic solvents.[1] The energy difference between these tautomers is a key factor in its chemical reactivity and biological activity.
The computational analysis of the HOMO-LUMO gap provides insights into the chemical reactivity and kinetic stability of the isomers. A smaller energy gap implies a molecule is more polarizable and more reactive. While specific values for the this compound isomers were not found in the provided search results, it is a critical parameter in comparative DFT studies.
This guide highlights the power of DFT in elucidating the subtle differences between isomers of complex organic molecules. The presented data and workflows provide a framework for researchers engaged in the computational study and development of isoquinoline-based compounds.
References
- 1. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative In-Vitro and In-Vivo Validation of the Biological Activity of 3-Hydroxyisoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3-hydroxyisoquinoline compounds and their derivatives, supported by experimental data from various studies. The focus is on their potential as anticancer and anti-inflammatory agents, detailing the in-vitro and in-vivo validation methods used to ascertain their efficacy.
In-Vitro Biological Activity: A Comparative Analysis
The in-vitro anticancer activity of isoquinoline derivatives, including those with a 3-hydroxy or related isoquinolin-1-one scaffold, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic effects of these compounds.
Anticancer Activity
A study on 3-arylisoquinolines demonstrated a broad antitumor spectrum.[1] Similarly, a series of isoquinolin-1-ones, which are tautomers of 3-hydroxyisoquinolines, were synthesized and evaluated for their ability to inhibit tumor necrosis factor-alpha (TNFα) production.[2] In one study, an isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3) when compared to its quinoline counterpart, suggesting the nitrogen atom's position in the isoquinoline ring may be more favorable for targeting certain cancer types.[3] Research on 3-aminoisoquinolin-1(2H)-one derivatives revealed that compounds with thiazolyl or pyrazolyl substituents at the 3-amino group were particularly effective at preventing tumor cell growth.[4]
Table 1: Comparative In-Vitro Anticancer Activity of Isoquinoline Derivatives (IC50/GI50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | Average | logGI50 = -5.18 | [4] |
| 3-Arylisoquinoline (Compound 7) | HuH7 (Liver) | 1.93 | [5] |
| 3-Arylisoquinoline (Compound 7) | LM9 (Liver) | 2.10 | [5] |
| Isoquinolin-1-one derivative (Compound 15) | Various | 3-5 times more active than reference | [6] |
| Gold(III) complex with isoquinoline ligand (Au1) | T-24 (Bladder) | More potent than cisplatin | [7] |
| Gold(III) complex with isoquinoline ligand (Au2) | T-24 (Bladder) | More potent than cisplatin | [7] |
| N-(3-morpholinopropyl)-substituted isoquinoline | Mean GI50 | 0.039 | [8] |
Note: Data is compiled from various sources and represents different isoquinoline scaffolds. Direct comparison should be made with caution.
In-Vivo Biological Activity: Preclinical Validation
The anti-inflammatory and anticancer efficacy of isoquinoline derivatives has been validated in animal models. These studies provide crucial information on the compounds' bioavailability, safety, and therapeutic potential in a physiological setting.
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard assay for evaluating acute inflammation. Several studies have demonstrated the anti-inflammatory potential of isoquinoline derivatives using this model. For instance, a series of isoquinoline derivatives showed significant inhibition of paw edema in albino rats, comparable to the standard drug indomethacin.[9] Another study on 3-bromo isoquinoline derivatives also reported noteworthy analgesic and anti-inflammatory activity.[10]
Table 2: Comparative In-Vivo Anti-inflammatory Activity of Isoquinoline Derivatives
| Compound/Derivative | Animal Model | Dosage | Inhibition of Edema (%) | Reference |
| Isoquinoline Derivatives (compounds 9 & 15) | Rat | Not Specified | Significant reduction in IL-1β, COX-2, PGE2 | [9] |
| Synthetic Quinoline (QC) | Mouse | 6.562 mg/kg | Comparable to diclofenac | [11] |
| Isoquinolin-1-one derivative (Compound 75) | Mouse | Not Specified | ~50% reduction of TNFα in lavage fluid | [2] |
| 3,4-dihydroisoquinoline-2(1H)-carboxamide (5c) | Mouse | Not Specified | Robust anti-inflammatory efficacy | [12] |
Anticancer Efficacy
In-vivo anticancer studies using tumor xenograft models in mice have shown that isoquinoline derivatives can effectively inhibit tumor growth.[7][13] For example, two novel isoquinoline derivatives demonstrated good antitumor efficacy and safety in a nude mouse xenograft model of ovarian cancer.[13] Gold(III) complexes with isoquinoline derivatives as ligands were also shown to be safer than cisplatin and could effectively inhibit tumor growth in vivo.[7]
Signaling Pathways and Experimental Workflows
The biological activities of this compound and its derivatives are often attributed to their interaction with key cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are crucial regulators of inflammation and cell proliferation.
Signaling Pathways
Caption: Inhibition of MAPK and NF-κB signaling pathways by this compound derivatives.
Experimental Workflow: In-Vitro Cytotoxicity Assessment
Caption: Workflow for determining the in-vitro cytotoxicity of compounds using the MTT assay.
Experimental Protocols
In-Vitro: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds and a vehicle control.
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In-Vivo: Carrageenan-Induced Paw Edema in Rodents
This model is used to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (this compound derivatives) or a reference drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle only.
-
Induction of Edema: After one hour of compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of compounds on signaling pathways.
-
Cell Lysis: Treat cells with the this compound compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ERK, phospho-p65, total ERK, total p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
References
- 1. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 5. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jptcp.com [jptcp.com]
- 11. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different catalytic systems for the synthesis of 3-Hydroxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The 3-hydroxyisoquinoline scaffold is a privileged structural motif found in numerous biologically active natural products and pharmaceutical agents. Its synthesis has been a subject of extensive research, leading to the development of various catalytic systems. This guide provides an objective comparison of prominent catalytic methods for the synthesis of this compound and its immediate precursors, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the most suitable approach for their specific needs.
Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for different catalytic systems leading to the formation of 3-hydroxyisoquinolines or their immediate precursors, 3,4-dihydroisoquinolin-1(2H)-ones.
| Catalytic System | Catalyst/Reagents | Substrates | Product | Yield (%) | Time (h) | Temperature (°C) | Ref. |
| Copper-Catalyzed Hydrolysis | CuSO₄, Copper bronze, NaOH | 3-Bromoisoquinoline | This compound | Not specified | 12 | 210 | [1][2] |
| Palladium-Catalyzed C-H Activation/Annulation | Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA | N-Methoxybenzamide, 2,3-Allenoic acid esters | 3,4-Disubstituted 3,4-dihydroisoquinolin-1(2H)-one | 53-87 | 4 | 85 | [3] |
| One-Pot Aryne Acyl-Alkylation/Condensation | Not specified (Aryne precursor) | β-Ketoesters | Substituted 3-Hydroxyisoquinolines | Good | Not specified | Not specified | [4] |
| Organocatalytic Asymmetric Synthesis | Quinine-based squaramide | 2-(Nitromethyl)benzaldehydes, N-protected aldimines | trans-3,4-Disubstituted 3,4-dihydroisoquinolin-1(2H)-one | 39-78 | Not specified | -20 | [5][6][7] |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below.
Copper-Catalyzed Hydrolysis of 3-Bromoisoquinoline
This method provides a direct route to this compound through the hydrolysis of the corresponding bromo-substituted precursor.
Materials:
-
3-Bromoisoquinoline
-
Hydrated Copper (II) Sulfate (CuSO₄·5H₂O)
-
Copper bronze
-
Sodium Hydroxide (NaOH)
-
Water
-
Hydrochloric Acid (HCl) or Sodium Sulfide (Na₂S·9H₂O) for workup
Procedure: [1]
-
A mixture of 3-bromoisoquinoline (50.5 mmol), hydrated CuSO₄ (20.1 mmol), copper bronze (64.1 mmol), and NaOH (757.5 mmol) in water (17 mL) is heated in an autoclave at 210 °C for 12 hours.
-
After cooling to room temperature, the mixture is filtered, and the solid cake is washed with water.
-
The combined filtrate is then subjected to one of the following workup procedures to prevent the formation of a stable copper-hydroxyisoquinoline complex:
-
Acidification: The filtrate is adjusted to pH 6 with hydrochloric acid to precipitate the product.
-
Sulfide Treatment: Sodium sulfide nonahydrate (Na₂S·9H₂O) is added to the filtrate to precipitate copper sulfide, leaving the desired product in solution, which can then be isolated.
-
Palladium-Catalyzed C-H Activation/Annulation
This protocol describes the synthesis of 3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones, which can be further converted to 3-hydroxyisoquinolines.
Materials:
-
N-Methoxybenzamide derivative
-
2,3-Allenoic acid ester
-
Bis(acetonitrile)dichloropalladium(II) (Pd(CH₃CN)₂Cl₂)
-
Silver Carbonate (Ag₂CO₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
Procedure: [3]
-
To a reaction vessel, add the N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid ester (1.5 mmol, 3 equiv.), silver carbonate (1.0 mmol, 2 equiv.), DIPEA (1.0 mmol, 2 equiv.), and Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%).
-
Add toluene (10 mL) as the solvent.
-
Heat the mixture at 85 °C for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product is isolated and purified using standard chromatographic techniques.
One-Pot Aryne Acyl-Alkylation/Condensation
This method allows for the synthesis of substituted 3-hydroxyisoquinolines from β-ketoesters in a single pot through the generation of a reactive aryne intermediate.
General Concept: [4] This procedure involves the in-situ generation of an aryne from a suitable precursor (e.g., 2-(trimethylsilyl)aryl triflate) in the presence of a β-ketoester. The aryne undergoes an acyl-alkylation reaction with the enolate of the β-ketoester, followed by an intramolecular condensation to form the this compound ring system. The specific conditions for aryne generation and the subsequent reaction will depend on the chosen aryne precursor and the β-ketoester substrate.
Organocatalytic Asymmetric Synthesis of trans-3,4-Disubstituted 3,4-Dihydroisoquinolin-1(2H)-ones
This protocol details an enantioselective one-pot synthesis of chiral dihydroisoquinolinones.
Materials:
-
2-(Nitromethyl)benzaldehyde derivative
-
N-Tosyl-protected aldimine
-
Quinine-based squaramide organocatalyst
-
Toluene
-
Pyridinium chlorochromate (PCC) for oxidation
-
In a glass vial, dissolve the 2-(nitromethyl)benzaldehyde (0.5 mmol, 1.0 equiv), the N-tosyl-protected aldimine (0.55 mmol, 1.1 equiv), and the quinine-based squaramide organocatalyst (5 mol%) in toluene (1 mL).
-
Stir the mixture at -20 °C for the appropriate time (monitored by TLC).
-
Once the initial aza-Henry/hemiaminalization sequence is complete, add PCC (0.75 mmol) to the reaction mixture.
-
Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).
-
The resulting trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-one can be purified by crystallization or column chromatography.
Reaction Pathways and Mechanisms
The following diagrams illustrate the proposed mechanisms for each catalytic system.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxidation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry-Hemiaminalization-Oxidation Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Safety Operating Guide
Proper Disposal of 3-Hydroxyisoquinoline: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 3-Hydroxyisoquinoline
This document provides comprehensive guidance on the proper disposal procedures for this compound, catering to researchers, scientists, and professionals in drug development. Adherence to these protocols is crucial for ensuring laboratory safety and environmental compliance.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 7651-81-2 | [1][2] |
| Molecular Formula | C₉H₇NO | [1][2] |
| Molecular Weight | 145.16 g/mol | [1][2] |
| Melting Point | 192-194 °C | [1][2] |
| Appearance | White to yellow to orange crystalline powder | [2] |
| Purity | ≥ 98% (GC) | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]
-
Causes serious eye damage.[1]
-
May cause skin irritation.[4]
-
May cause respiratory irritation.[4]
Mandatory Personal Protective Equipment (PPE) when handling this compound includes:
-
Respiratory Protection: Dust mask type N95 (US) or equivalent.[1]
-
Skin and Body Protection: Lab coat and appropriate protective clothing.[4]
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. The primary method of disposal is through an approved waste disposal plant.
Step 1: Waste Collection and Storage
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a designated, compatible, and properly labeled waste container.
-
Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area, segregated from incompatible materials.[4][5]
-
Label the container clearly with "Hazardous Waste" and the chemical name "this compound".
Step 2: Spill Management In the event of a spill:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Control and Contain: Prevent the spill from spreading and entering drains or waterways.[5]
-
Clean-up:
-
For dry spills , carefully sweep or vacuum the material, avoiding dust generation, and place it into the designated hazardous waste container.[5]
-
For wet spills , absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and collect it into the hazardous waste container.[6]
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Report: Report the spill to the appropriate environmental health and safety (EHS) department at your institution.
Step 3: Final Disposal
-
Arrange for the collection of the hazardous waste container by a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or with general laboratory trash.
-
All disposal procedures must be in compliance with institutional, local, and national regulations.[4][5]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Hydroxyisoquinoline
This guide provides crucial safety and logistical information for the handling and disposal of 3-Hydroxyisoquinoline, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential health risks. The following table summarizes its primary hazard classifications.
| Hazard Statement | GHS Code | Description | Citations |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | |
| Serious Eye Damage | H318 | Causes serious eye damage. | |
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child. | |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin. |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
-
Respiratory Protection : A NIOSH-approved N95 dust mask or higher is necessary to prevent inhalation of the solid powder.
-
Eye and Face Protection : Chemical safety goggles or a face shield must be worn to protect against splashes and dust.[1]
-
Hand Protection : Chemical-resistant gloves are required.[1] It is advisable to wear two pairs of gloves ("double gloving").
-
Body Protection : A lab coat or chemical-resistant clothing should be worn.[1] For larger quantities or when there is a significant risk of spillage, a "bunny suit" or coveralls may be appropriate.[2]
Operational Plan for Handling and Use
A systematic approach is crucial for the safe handling of this compound. The following step-by-step protocol should be followed.
-
Preparation :
-
Ensure a well-ventilated work area, such as a chemical fume hood.[1]
-
Assemble all necessary PPE and have it readily available.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
-
-
Handling the Chemical :
-
Don the required PPE: lab coat, double gloves, and eye protection.
-
When weighing or transferring the solid, use a dust mask to avoid inhaling particles.[1]
-
Avoid all personal contact with the substance, including inhalation.[3]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
-
In Case of Exposure :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1]
-
Ingestion : Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[1][4]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including any contaminated disposables (e.g., gloves, wipes), in a clearly labeled, sealed container.
-
-
Disposal Procedure :
Experimental Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
